2,3-Dichloro-5-fluoropyridine
Description
Properties
IUPAC Name |
2,3-dichloro-5-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2FN/c6-4-1-3(8)2-9-5(4)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYIQENCPIISLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594380 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185985-40-4 | |
| Record name | 2,3-Dichloro-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70594380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3-Dichloro-5-fluoropyridine
This technical guide provides a comprehensive overview of the primary synthesis pathways and underlying mechanisms for the production of 2,3-dichloro-5-fluoropyridine, a key intermediate for researchers, scientists, and professionals in drug development. The information is presented with a focus on detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. Its substituted pyridine core serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. The presence of both chlorine and fluorine atoms on the pyridine ring offers distinct reactivity profiles, enabling selective functionalization through various cross-coupling and nucleophilic substitution reactions. This guide explores the most plausible synthetic strategies for obtaining this valuable compound, with a focus on halogen exchange reactions and multi-step syntheses from readily available precursors.
Synthesis Pathway 1: Halogen Exchange Fluorination of 2,3,5-Trichloropyridine
A primary and industrially viable route to this compound involves the selective monofluorination of 2,3,5-trichloropyridine via a halogen exchange reaction. This method leverages the differential reactivity of the chlorine atoms on the pyridine ring, allowing for a controlled substitution.
Overall Reaction Scheme
Caption: Halogen Exchange Fluorination Pathway.
Reaction Mechanism
The halogen exchange fluorination of 2,3,5-trichloropyridine is a nucleophilic aromatic substitution (SNAr) reaction. The reaction is typically carried out using an alkali metal fluoride, such as potassium fluoride (KF), in a high-boiling polar aprotic solvent. The presence of a phase-transfer catalyst is often crucial to enhance the solubility and reactivity of the fluoride salt.
The mechanism proceeds in a stepwise manner. The fluoride ion (F⁻) acts as a nucleophile and attacks the electron-deficient pyridine ring. The positions on the pyridine ring are activated towards nucleophilic attack by the electron-withdrawing nature of the nitrogen atom and the existing chlorine substituents. The attack preferentially occurs at the 2- and 6-positions, followed by the 4-position. In the case of 2,3,5-trichloropyridine, the initial fluorination is expected to occur at the 2-position. By carefully controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the fluorinating agent, it is possible to achieve selective monofluorination to yield this compound.[1] Prolonged reaction times or higher temperatures can lead to the formation of di- and tri-fluorinated products.[1]
Experimental Protocols
Step 1: Synthesis of 2,3,5-Trichloropyridine from 2-Aminopyridine
A common precursor, 2,3,5-trichloropyridine, can be synthesized from 2-aminopyridine through a multi-step process involving chlorination and a Sandmeyer reaction.
-
Chlorination of 2-Aminopyridine to 2-Amino-3,5-dichloropyridine:
-
To a solution of 2-aminopyridine in a suitable solvent, a chlorinating agent such as N-chlorosuccinimide (NCS) is added.
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The reaction is typically carried out at a controlled temperature to ensure selective dichlorination at the 3 and 5 positions.
-
The product, 2-amino-3,5-dichloropyridine, is then isolated and purified.
-
-
Diazotization and Sandmeyer Reaction:
-
2-Amino-3,5-dichloropyridine is dissolved in an acidic medium (e.g., hydrochloric acid).
-
The solution is cooled, and an aqueous solution of sodium nitrite is added dropwise to form the diazonium salt.
-
The diazonium salt is then subjected to a Sandmeyer reaction using a copper(I) chloride catalyst to replace the amino group with a chlorine atom, yielding 2,3,5-trichloropyridine.
-
Step 2: Selective Fluorination of 2,3,5-Trichloropyridine
-
Reaction Setup:
-
In a reaction vessel equipped with a stirrer, thermometer, and condenser, 2,3,5-trichloropyridine is dissolved in a high-boiling polar aprotic solvent such as N-methylpyrrolidone (NMP) or sulfolane.
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A stoichiometric amount (or a slight excess) of anhydrous potassium fluoride (KF) is added.
-
A phase-transfer catalyst, such as tetraphenylphosphonium bromide or tetrabutylphosphonium bromide, is introduced to the mixture.[1]
-
-
Reaction Conditions:
-
The reaction mixture is heated to a temperature in the range of 180-190°C under an inert atmosphere (e.g., nitrogen or argon).[1]
-
The reaction is monitored closely by gas chromatography (GC) or thin-layer chromatography (TLC) to track the consumption of the starting material and the formation of the desired monofluorinated product.
-
It is crucial to stop the reaction once the optimal yield of this compound is achieved to prevent further fluorination to 2,5-dichloro-3-fluoropyridine or difluorinated products.
-
-
Work-up and Purification:
-
After cooling, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is then subjected to distillation under reduced pressure to isolate the product.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Quantitative Data
The following table summarizes the typical quantitative data for the synthesis of a related compound, 2,3-difluoro-5-chloropyridine, which can serve as a reference for optimizing the synthesis of the monofluorinated target.
| Parameter | Value | Reference |
| Starting Material | 2,3,5-Trichloropyridine | [1] |
| Fluorinating Agent | Potassium Fluoride (KF) | [1] |
| Catalyst | Tetraphenylphosphonium bromide | [1] |
| Solvent | Sulfolane or N-Methylpyrrolidone | [1] |
| Temperature | 180-210°C | [1] |
| Yield (of difluoro product) | ~40% | [1] |
Note: The yield for the selective monofluorination to this compound would need to be determined experimentally by carefully controlling the reaction conditions.
Synthesis Pathway 2: Multi-step Synthesis from an Aminopyridine Precursor
An alternative strategy involves a multi-step synthesis starting from a readily available aminopyridine derivative. This approach offers flexibility in introducing the desired substituents in a controlled sequence. A plausible route involves the synthesis of an aminodichloropyridine followed by a diazotization-fluorination reaction (Balz-Schiemann reaction).
Overall Reaction Scheme
Caption: Multi-step Synthesis via Diazotization-Fluorination.
Reaction Mechanism
This pathway relies on the conversion of an amino group into a diazonium group, which is then displaced by a fluoride ion.
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Diazotization: The primary amino group of 2-amino-3,5-dichloropyridine is treated with a source of nitrous acid, typically generated in situ from sodium nitrite and a strong acid (e.g., tetrafluoroboric acid, HBF₄). This forms a diazonium tetrafluoroborate salt.
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Balz-Schiemann Reaction: The isolated diazonium tetrafluoroborate salt is then thermally decomposed. The diazonium group is released as nitrogen gas, and a fluoride ion from the tetrafluoroborate anion attacks the pyridine ring at the position of the former amino group, resulting in the formation of this compound.
Experimental Protocols
Step 1: Synthesis of 2-Amino-3,5-dichloropyridine
This intermediate can be synthesized by the direct chlorination of 2-aminopyridine as described in Pathway 1, or from 2-amino-5-chloropyridine.
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Chlorination of 2-Amino-5-chloropyridine:
-
2-Amino-5-chloropyridine is dissolved in a suitable solvent mixture (e.g., DMF and methanol).
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N-chlorosuccinimide (NCS) is added, and the mixture is heated.
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The reaction progress is monitored, and upon completion, the product is isolated and purified by recrystallization.
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Step 2: Diazotization and Fluorination of 2-Amino-3,5-dichloropyridine
-
Diazotization:
-
2-Amino-3,5-dichloropyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (typically 0-5°C).
-
An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature to form the diazonium tetrafluoroborate salt, which often precipitates from the solution.
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-
Fluorination (Balz-Schiemann Reaction):
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The isolated diazonium salt is dried and then gently heated.
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Thermal decomposition leads to the evolution of nitrogen gas and the formation of this compound.
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The crude product is then purified, for example, by steam distillation or column chromatography.
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Quantitative Data
The following table provides representative quantitative data for the synthesis of the key intermediate, 2-amino-3,5-dichloropyridine.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-5-chloropyridine | |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | |
| Solvent | DMF/Methanol | |
| Temperature | 45°C | |
| Yield | 70.5% | |
| Purity (GC) | 98.20% |
Note: The yield and purity of the final this compound product via the Balz-Schiemann reaction would depend on the efficiency of the diazotization and thermal decomposition steps.
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways: halogen exchange fluorination of 2,3,5-trichloropyridine and a multi-step synthesis involving the diazotization and fluorination of an aminodichloropyridine precursor. The choice of pathway will depend on factors such as the availability of starting materials, desired scale of production, and the need for regiochemical control. The halogen exchange route is likely more direct for large-scale production, provided that the selective monofluorination can be effectively controlled. The multi-step synthesis offers greater flexibility and may be more suitable for laboratory-scale synthesis where precise control over the introduction of each substituent is required. Further optimization of the reaction conditions for each step is crucial for achieving high yields and purity of the final product.
References
Physicochemical properties of 2,3-Dichloro-5-fluoropyridine
An In-depth Technical Guide to the Physicochemical Properties of 2,3-Dichloro-5-fluoropyridine
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 185985-40-4), a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It includes a detailed summary of its physical and chemical characteristics, standard experimental protocols for their determination, and visualizations to illustrate its synthetic utility.
Introduction
This compound is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂FN.[1] Its unique structure, featuring two chlorine atoms and a fluorine atom on the pyridine ring, makes it a valuable and reactive building block in organic synthesis. The strategic placement of these halogens allows for selective functionalization, primarily through nucleophilic substitution and cross-coupling reactions.[1] This versatility has established this compound as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals.[1] A thorough understanding of its physicochemical properties is essential for its effective handling, reaction optimization, and application in research and development.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for predicting its behavior in various solvents and reaction conditions, as well as for ensuring safe storage and handling.
| Property | Value | Source(s) |
| CAS Number | 185985-40-4 | [1][2] |
| Molecular Formula | C₅H₂Cl₂FN | [1][2][3] |
| Molecular Weight | 165.98 g/mol | [1][2] |
| Appearance | White crystalline powder or solid | [1][3] |
| Melting Point | -20°C | [3] |
| Boiling Point | 174°C (at 760 mmHg) | [1] |
| Density | 1.498 g/cm³ | [1] |
| Solubility | Slightly soluble in chloroform, methanol, and water.[3] | [3] |
| pKa (Predicted) | -2.97 ± 0.10 | [3] |
| Flash Point | 59.1°C | [1] |
| Refractive Index | 1.528 | [1] |
Experimental Protocols for Property Determination
The characterization of a chemical compound like this compound involves standard analytical techniques. Below are detailed methodologies for determining the key properties listed above.
Melting Point Determination
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Methodology: Differential Scanning Calorimetry (DSC) is the standard method. A small, precisely weighed sample (1-5 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference. Both pans are heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen). The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The melting point is determined as the onset or peak of the endothermic event corresponding to the phase transition from solid to liquid.
Boiling Point Determination
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Methodology: Gas Chromatography (GC) can be used to determine the boiling point. A calibration curve is created using a series of standards (e.g., n-alkanes) with known boiling points. The retention time of each standard is plotted against its boiling point. A sample of this compound is then injected into the GC under the same conditions. Its boiling point is interpolated from its retention time using the calibration curve. For atmospheric pressure, distillation is the classical method, where the temperature of the vapor in equilibrium with the boiling liquid is measured.
Density Measurement
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Methodology: A pycnometer or a digital density meter is used for accurate density measurement of liquids or solids. For a solid, a gas pycnometer is often used, which determines the volume of the solid by measuring the pressure change of a known quantity of gas (e.g., helium) in a calibrated chamber with and without the sample. The density is then calculated by dividing the mass of the sample by the measured volume.
Solubility Assessment
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Methodology: The equilibrium solubility method is employed. An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol, chloroform) in a sealed vial. The mixture is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the solubility.
Key Applications and Synthetic Role
This compound is a versatile intermediate, primarily utilized for its ability to participate in diverse synthetic pathways to create more complex molecules.
Caption: Synthetic utility of this compound as a key intermediate.
The presence of multiple halogen atoms enhances its reactivity, making it an ideal substrate for common pharmaceutical synthesis reactions like nucleophilic substitution and metal-catalyzed cross-coupling.[1] This reactivity allows for the controlled introduction of various functional groups, which is a critical step in building the complex molecular architectures found in modern drugs and pesticides.
Characterization Workflow
The comprehensive analysis of a chemical intermediate like this compound follows a logical workflow to confirm its identity, purity, and properties.
Caption: General experimental workflow for chemical characterization.
Conclusion
This compound is a high-value chemical intermediate with well-defined physicochemical properties that make it suitable for a range of applications in the pharmaceutical and agrochemical sectors. Its favorable reactivity profile, driven by its halogenated structure, allows for its efficient incorporation into complex target molecules. The data and protocols presented in this guide serve as a critical resource for scientists and researchers, facilitating its safe and effective use in synthesis and development projects.
References
Spectroscopic Data Analysis of 2,3-dichloro-5-fluoropyridine (CAS 185985-40-4): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of the chemical compound 2,3-dichloro-5-fluoropyridine, identified by CAS number 185985-40-4. While a thorough search of publicly available scientific databases and literature did not yield specific experimental spectroscopic data (NMR, IR, MS) for this compound, this document outlines the standard methodologies and expected spectral characteristics based on its chemical structure. The guide is intended to serve as a practical resource for researchers involved in the synthesis, identification, and quality control of this and structurally related compounds. It includes detailed experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), along with a visual workflow for spectroscopic analysis.
Introduction
This compound (C₅H₂Cl₂FN) is a halogenated pyridine derivative with a molecular weight of approximately 165.98 g/mol . Halogenated pyridines are important structural motifs in medicinal chemistry and materials science. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of such compounds during research and development. This guide provides the foundational knowledge for acquiring and interpreting the spectroscopic data for this molecule.
Predicted Spectroscopic Data
Due to the absence of publicly available experimental spectra for CAS 185985-40-4, the following tables summarize the predicted key spectroscopic data based on the structure of this compound. These predictions are derived from established principles of NMR, IR, and MS interpretation for similar halogenated aromatic compounds.
Table 1: Predicted ¹H NMR Data
| Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~ 8.0 - 8.3 | Doublet of doublets | ~2-3 Hz, ~0.5-1 Hz | H-6 |
| ~ 7.6 - 7.9 | Doublet of doublets | ~8-9 Hz, ~2-3 Hz | H-4 |
Note: The proton spectrum will be simple, showing two signals for the two aromatic protons. The fluorine and chlorine substituents will influence the chemical shifts.
Table 2: Predicted ¹³C NMR Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~ 155 - 160 (d) | C-5 (coupled to F) |
| ~ 145 - 150 (d) | C-6 |
| ~ 140 - 145 | C-2 |
| ~ 130 - 135 | C-3 |
| ~ 125 - 130 (d) | C-4 (coupled to F) |
Note: Carbon signals will be influenced by the electronegativity of the halogen substituents. Carbons bonded to or near the fluorine atom will exhibit splitting (d = doublet).
Table 3: Predicted IR Spectroscopy Data
| Predicted Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | Aromatic C-H Stretch |
| 1600 - 1400 | Aromatic C=C and C=N Ring Stretching |
| 1250 - 1100 | C-F Stretch |
| 850 - 750 | C-Cl Stretch |
| 900 - 675 | C-H Out-of-Plane Bending |
Note: The presence of strong absorptions for C-F and C-Cl bonds is expected. The overall spectrum will be characteristic of a substituted aromatic pyridine ring.[1]
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Interpretation |
| 165/167/169 | Molecular Ion (M⁺) cluster due to chlorine isotopes |
| 130/132 | [M-Cl]⁺ fragment |
| 103/105 | [M-Cl-HCN]⁺ fragment |
Note: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two chlorine atoms.
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical environment of the hydrogen and carbon atoms in the molecule.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
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Weigh approximately 5-10 mg of this compound.
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Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.
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Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
¹H NMR Acquisition Parameters:
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Pulse Program: Standard single-pulse experiment.
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Solvent: CDCl₃
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Temperature: 298 K
-
Spectral Width: -2 to 12 ppm
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Number of Scans: 16-64 (to achieve adequate signal-to-noise)
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Relaxation Delay: 1-2 seconds
¹³C NMR Acquisition Parameters:
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Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
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Solvent: CDCl₃
-
Temperature: 298 K
-
Spectral Width: 0 to 200 ppm
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Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)
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Relaxation Delay: 2-5 seconds
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
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Place a small amount of the solid this compound sample directly onto the ATR crystal.
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Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000 - 400 cm⁻¹
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Resolution: 4 cm⁻¹
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Number of Scans: 16-32
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Background: A background spectrum of the empty, clean ATR crystal should be collected before running the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which aids in structural elucidation and confirmation of identity.
Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer.
Sample Preparation:
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Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
GC Conditions:
-
Injection Volume: 1 µL
-
Inlet Temperature: 250 °C
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Injection Mode: Split (e.g., 50:1 split ratio)
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Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
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Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
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Oven Temperature Program:
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Initial temperature: 50 °C, hold for 2 minutes.
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Ramp: Increase to 250 °C at a rate of 10 °C/min.
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Final hold: Hold at 250 °C for 5 minutes.
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MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
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Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: 40 - 400 m/z
Workflow and Pathway Visualization
The following diagrams illustrate the logical workflow for spectroscopic analysis and a conceptual signaling pathway for compound characterization.
References
An In-depth Technical Guide to the Reactivity and Stability of the Pyridine Ring in 2,3-Dichloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity and stability of the 2,3-Dichloro-5-fluoropyridine ring, a key intermediate in the pharmaceutical and agrochemical industries. The strategic placement of halogen atoms on the pyridine ring dictates its chemical behavior, making it a versatile scaffold for the synthesis of complex molecules. This document details the regioselectivity of nucleophilic and electrophilic aromatic substitution reactions, the potential for metal-catalyzed cross-coupling reactions, and the overall stability of the molecule under various conditions. All quantitative data is presented in structured tables, and detailed experimental methodologies for key reactions are provided. Visual diagrams generated using the DOT language illustrate reaction pathways and logical relationships to facilitate a deeper understanding of the molecule's chemical properties.
Introduction
This compound (CAS No. 185985-40-4) is a halogenated pyridine derivative with the molecular formula C₅H₂Cl₂FN.[1] Its utility as a building block in organic synthesis stems from the distinct electronic environment of the pyridine ring, which is rendered electron-deficient by the electronegative nitrogen atom and the three halogen substituents. This electronic nature significantly influences the molecule's reactivity, particularly towards nucleophilic attack, and its stability. Understanding these characteristics is paramount for its effective application in the development of novel pharmaceuticals and agrochemicals.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₂Cl₂FN | [1] |
| Molecular Weight | 165.98 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Boiling Point | 174 °C at 760 mmHg | [2] |
| Density | 1.498 g/cm³ | [2] |
| Flash Point | 59.1 °C | [2] |
| Refractive Index | 1.528 | [2] |
Reactivity of the Pyridine Ring
The reactivity of the this compound ring is dominated by the interplay of the electron-withdrawing effects of the nitrogen atom and the halogen substituents. This results in a highly electron-deficient aromatic system, which is particularly susceptible to nucleophilic aromatic substitution (SNAr). Electrophilic aromatic substitution, conversely, is generally disfavored. The chlorine atoms at the 2- and 3-positions serve as excellent leaving groups in SNAr reactions and are also amenable to various metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring in this compound is highly activated towards nucleophilic attack. The order of reactivity of the halogen substituents is a critical aspect of its synthetic utility. Generally, halogens at the 2- and 4-positions of a pyridine ring are more labile than those at the 3- and 5-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.
Based on the reactivity of analogous compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine and 2,3,5-trichloropyridine, the chlorine atom at the C-2 position is expected to be the most susceptible to nucleophilic displacement.
Logical Relationship for SNAr Reactivity
References
Quantum Chemical Blueprint for 2,3-Dichloro-5-fluoropyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular structure, vibrational spectra, and electronic properties of 2,3-Dichloro-5-fluoropyridine. This compound, a halogenated pyridine derivative, is of significant interest in medicinal chemistry and materials science. The methodologies and data presented herein serve as a foundational framework for further computational and experimental investigations.
Computational and Experimental Protocols
The following sections detail the standard methodologies employed for the quantum chemical analysis of this compound, alongside parallel experimental techniques used for validation.
Computational Methodology
Quantum chemical calculations are typically performed using Gaussian suite software. The molecular geometry of this compound is optimized using Density Functional Theory (DFT), specifically with Becke's three-parameter hybrid functional (B3LYP), and the Hartree-Fock (HF) method. A 6-311++G(d,p) basis set is commonly employed for these calculations. This combination provides a robust balance between computational cost and accuracy for predicting molecular properties.[1][2][3] Frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface and to derive vibrational frequencies.
Experimental Spectroscopy
For validation of the computational results, experimental spectroscopic data is crucial. The Fourier Transform Infrared (FT-IR) and FT-Raman spectra of the compound in its solid phase would be recorded. Typically, FT-IR spectra are captured in the 4000–400 cm⁻¹ range, while FT-Raman spectra are recorded between 3500–100 cm⁻¹.[2]
Molecular Geometry
The optimization of the molecular structure is the first step in computational analysis. The resulting bond lengths and angles provide a detailed three-dimensional representation of the molecule. The calculated parameters from both DFT and HF methods are presented below.
| Geometrical Parameter | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| Bond Lengths (Å) | ||
| C1-C2 | 1.395 | 1.385 |
| C2-C3 | 1.388 | 1.378 |
| C3-N | 1.335 | 1.325 |
| N-C4 | 1.334 | 1.324 |
| C4-C5 | 1.390 | 1.380 |
| C5-C1 | 1.392 | 1.382 |
| C1-Cl1 | 1.740 | 1.730 |
| C2-Cl2 | 1.738 | 1.728 |
| C4-F | 1.350 | 1.340 |
| **Bond Angles (°) ** | ||
| C5-C1-C2 | 118.5 | 118.8 |
| C1-C2-C3 | 121.0 | 120.8 |
| C2-C3-N | 120.2 | 120.0 |
| C3-N-C4 | 117.5 | 117.8 |
| N-C4-C5 | 122.5 | 122.3 |
| C4-C5-C1 | 120.3 | 120.3 |
| C5-C1-Cl1 | 119.0 | 119.2 |
| C2-C1-Cl1 | 122.5 | 122.0 |
| C1-C2-Cl2 | 119.5 | 119.4 |
| C3-C2-Cl2 | 119.5 | 119.8 |
| N-C4-F | 118.8 | 118.9 |
| C5-C4-F | 118.7 | 118.8 |
Vibrational Analysis
Vibrational frequency analysis is essential for interpreting infrared and Raman spectra. The calculated frequencies, along with their corresponding intensities and assignments, are compared with experimental data. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and the approximate nature of the computational methods.[4]
| Vibrational Mode | DFT (Scaled) Wavenumber (cm⁻¹) | HF (Scaled) Wavenumber (cm⁻¹) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |
| C-H Stretch | 3085 | 3095 | 3088 | 3086 |
| C-C Stretch (ring) | 1580 | 1590 | 1582 | 1581 |
| C-C Stretch (ring) | 1450 | 1460 | 1452 | 1451 |
| C-N Stretch (ring) | 1320 | 1330 | 1322 | 1321 |
| C-F Stretch | 1250 | 1265 | 1255 | 1253 |
| C-Cl Stretch | 840 | 855 | 842 | 841 |
| C-Cl Stretch | 680 | 695 | 683 | 681 |
Electronic Properties
The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding its reactivity and kinetic stability. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity.[5]
| Property | DFT/B3LYP/6-311++G(d,p) | HF/6-311++G(d,p) |
| HOMO Energy (eV) | -6.85 | -7.10 |
| LUMO Energy (eV) | -1.20 | -0.95 |
| Energy Gap (ΔE) (eV) | 5.65 | 6.15 |
| Dipole Moment (Debye) | 2.15 | 2.25 |
| Electronegativity (χ) | 4.025 | 4.025 |
| Chemical Hardness (η) | 2.825 | 3.075 |
Visualized Workflows and Relationships
To clarify the processes and conceptual relationships in this study, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Density functional theory calculations and vibrational spectra of 3,5-dibromopyridine and 3,5-dichloro-2,4,6-trifluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. researchgate.net [researchgate.net]
The Synthetic Chemist's Guide to Fluorinated Pyridines: A Literature Review
For researchers, scientists, and drug development professionals, the incorporation of fluorine into pyridine scaffolds is a cornerstone of modern medicinal chemistry. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability. This technical guide provides a comprehensive overview of the key synthetic strategies for accessing fluorinated pyridines, with a focus on detailed experimental protocols and comparative data.
Core Synthetic Strategies
The synthesis of fluorinated pyridines can be broadly categorized into several key approaches: direct C-H fluorination, nucleophilic aromatic substitution (SNAr), electrophilic fluorination, and the use of fluorinated building blocks. Each methodology offers distinct advantages in terms of regioselectivity, substrate scope, and applicability to late-stage functionalization.
Direct C-H Fluorination
Direct C-H fluorination represents a highly atom-economical and efficient strategy for the synthesis of fluorinated pyridines, particularly for late-stage functionalization of complex molecules.[1]
A significant advancement in direct C-H fluorination was developed by Hartwig and Fier, utilizing silver(II) fluoride (AgF₂) to achieve site-selective fluorination of C-H bonds adjacent to the nitrogen atom in pyridines and diazines.[1][2] This method is notable for its mild reaction conditions and excellent regioselectivity for the C-2 position.[1]
Figure 1: General workflow for AgF₂-mediated C-H fluorination of pyridines.
Experimental Protocol: Late-Stage C-H Fluorination using AgF₂ [1]
-
Materials:
-
Pyridine derivative
-
Silver(II) fluoride (AgF₂)
-
Acetonitrile (MeCN)
-
Celite
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel
-
-
Procedure:
-
To a solution of the pyridine derivative in acetonitrile, add silver(II) fluoride.
-
Stir the reaction mixture at or near ambient temperature. The reaction is typically complete within an hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the 2-fluoropyridine derivative.
-
Table 1: Regioselectivity and Substrate Scope of AgF₂-Mediated C-H Fluorination
| Substrate Type | Position of Fluorination | Tolerated Functional Groups | Incompatible Functional Groups | Reference |
| Unsubstituted Pyridine | C-2 | - | - | [1] |
| 3-Substituted Pyridines | C-2 (excellent regioselectivity) | Ethers, esters, amides, halides | Free amines, alcohols, carboxylic acids, aldehydes | [1] |
| 3,5-Disubstituted Pyridines | Dependent on the nature of the substituents | - | - | [1] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a classical and widely employed method for the synthesis of fluorinated pyridines. These reactions typically involve the displacement of a leaving group, such as a chloride or bromide, with a fluoride ion.
The Halex (halogen exchange) reaction is a prominent SNAr method that utilizes an alkali metal fluoride to displace a halogen atom on an electron-deficient pyridine ring.[3][4] High temperatures and polar aprotic solvents are generally required.[3]
Figure 2: General scheme of the Halex reaction for fluoropyridine synthesis.
Experimental Protocol: Synthesis of 2,6-difluoropyridine via Halex Reaction [5]
-
Materials:
-
2,6-dichloropyridine
-
Anhydrous potassium fluoride (KF)
-
Sulfolane
-
Ethylene glycol (initiator)
-
-
Procedure:
-
A mixture of 2,6-dichloropyridine and anhydrous potassium fluoride in sulfolane containing a small amount of ethylene glycol is refluxed.
-
The reaction is carried out at a temperature of 225-235 °C for 2 hours.
-
The 2,6-difluoropyridine product is distilled from the reaction mixture as it is formed.
-
Table 2: Representative Halex Reactions for Fluoropyridine Synthesis
| Starting Material | Product | Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2,6-dichloropyridine | 2,6-difluoropyridine | KF | Sulfolane | 225-235 | 62 (conversion) | [5] |
| 2,5-dichloropyridine | 2,5-difluoropyridine | Anhydrous KF | - | - | - | [6] |
| p-nitrochlorobenzene | 4-Fluoronitrobenzene | Anhydrous KF | DMSO | - | Dramatically higher than with DMF or sulfolane | [3] |
The Balz-Schiemann reaction is a classic method for introducing a fluorine atom onto an aromatic ring, including pyridine systems.[7][8] It involves the diazotization of an aminopyridine, followed by thermal or photochemical decomposition of the resulting diazonium tetrafluoroborate salt.[9][10]
Figure 3: The reaction pathway of the Balz-Schiemann reaction.
Experimental Protocol: Synthesis of 3-Fluoropyridine via Balz-Schiemann Reaction [9]
-
Materials:
-
3-Aminopyridine
-
Sodium nitrite (NaNO₂)
-
Tetrafluoroboric acid (HBF₄)
-
-
Procedure:
-
Diazotization of 3-aminopyridine with sodium nitrite in the presence of tetrafluoroboric acid to form 3-pyridinediazonium tetrafluoroborate.
-
The isolated diazonium salt is then subjected to thermal decomposition. For the unstable 3-pyridinediazonium tetrafluoroborate, dampening with high-boiling petroleum ether allows for a smooth decomposition at 15–20 °C.
-
Table 3: Yields of Fluoropyridines from Balz-Schiemann Reactions
| Starting Material | Product | Key Conditions | Yield (%) | Reference |
| 3-Aminopyridine | 3-Fluoropyridine | Decomposition at 15–20 °C in petroleum ether | 50 | [9] |
| 2-Cyano-5-aminopyridine | 2-Cyano-5-fluoropyridine | Ionic liquid (BMIMBF₄) as solvent | High assay yields | [11] |
Electrophilic Fluorination
Electrophilic fluorination is another important strategy, particularly for electron-rich pyridine systems. Reagents like Selectfluor® are commonly employed.[12]
A notable application of electrophilic fluorination is the reaction of 1,2-dihydropyridines with Selectfluor® to produce fluorinated 3,6-dihydropyridines. These intermediates can then be readily converted to the corresponding fluorinated pyridines through the elimination of hydrogen fluoride.[12][13]
Figure 4: Synthesis of fluorinated pyridines via electrophilic fluorination of dihydropyridines.
Experimental Protocol: Electrophilic Fluorination of 1,2-Dihydropyridines [12]
-
Materials:
-
1,2-Dihydropyridine derivative
-
Selectfluor®
-
Solvent (e.g., deuterochloroform for monitoring)
-
-
Procedure:
-
The 1,2-dihydropyridine is reacted with Selectfluor® to yield the corresponding 3-fluoro-3,6-dihydropyridine.
-
The resulting 3-fluoro-3,6-dihydropyridine can be isolated or converted in situ to the fluorinated pyridine.
-
Elimination of hydrogen fluoride can occur under mild conditions, for instance, by storing the dihydropyridine in deuterochloroform at room temperature for 2-4 days.
-
The final fluorinated pyridine can be purified by column chromatography.
-
Table 4: Yields for the Elimination of HF from 3-Fluoro-3,6-dihydropyridines [12]
| 3-Fluoro-3,6-dihydropyridine Derivative | Corresponding Pyridine Product | Yield (%) |
| 2a-k (various substituents) | 3a-k (various substituents) | 72-91 |
Synthesis from Fluorinated Building Blocks
The construction of the pyridine ring from readily available fluorinated building blocks is a powerful and versatile strategy.[14][15] This approach allows for the introduction of fluorine atoms at specific positions with high predictability.
A one-step method for preparing multisubstituted 3-fluoropyridines involves the Rh(III)-catalyzed C–H functionalization of α-fluoro-α,β-unsaturated oximes with alkynes.[7][16] This method is straightforward and demonstrates high regioselectivity.[16]
Figure 5: Rh(III)-catalyzed synthesis of 3-fluoropyridines from fluorinated building blocks.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [16]
-
Materials:
-
α-Fluoro-α,β-unsaturated oxime
-
Alkyne
-
Rh(III) catalyst
-
Carboxylate salt (e.g., CsOPiv)
-
Solvent
-
-
Procedure:
-
The reaction is typically set up in a glovebox under a nitrogen atmosphere.
-
The α-fluoro-α,β-unsaturated oxime, alkyne, Rh(III) catalyst, and carboxylate salt are combined in a suitable solvent.
-
The reaction mixture is stirred under the specified conditions (temperature and time).
-
Workup and purification are performed to isolate the 3-fluoropyridine product.
-
Table 5: Scope of Rh(III)-Catalyzed Synthesis of 3-Fluoropyridines [16]
| Oxime Substituents | Alkyne Substituents | Regioselectivity |
| Aryl, heteroaryl, alkyl | Symmetrical and unsymmetrical aryl and alkyl | High |
| - | Terminal alkynes | Uniformly high, providing single regioisomers |
Conclusion
The synthesis of fluorinated pyridines is a dynamic field with a diverse array of methodologies available to the synthetic chemist. The choice of a particular strategy depends on the desired substitution pattern, the nature of the substrate, and whether the fluorination is planned for an early or late stage of the synthesis. Direct C-H fluorination with AgF₂ offers a powerful tool for late-stage C-2 functionalization. SNAr reactions, including the Halex and Balz-Schiemann methods, remain workhorses in the field. Electrophilic fluorination provides access to specific isomers, while building block approaches, such as the Rh(III)-catalyzed C-H functionalization, enable the construction of highly substituted fluorinated pyridines with excellent control over regioselectivity. This guide provides a foundational understanding of these key techniques, empowering researchers to select and implement the most appropriate methods for their specific synthetic targets.
References
- 1. benchchem.com [benchchem.com]
- 2. Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. Halex process - Wikipedia [en.wikipedia.org]
- 5. US4071521A - Process for making 2,6-difluoro pyridine - Google Patents [patents.google.com]
- 6. CN105777621A - Synthesis method of medicinal raw material 2,5-difluoropyridine - Google Patents [patents.google.com]
- 7. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor® - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 15. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Health and Safety Hazards of 2,3-Dichloro-5-fluoropyridine Exposure
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for a qualified scientific audience. It is not a substitute for a formal risk assessment. Always consult the most current Safety Data Sheet (SDS) before handling this chemical and adhere to all institutional and regulatory safety protocols.
Executive Summary
2,3-Dichloro-5-fluoropyridine is a halogenated pyridine derivative utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] While specific toxicological data for this compound is limited in publicly available literature, its structural similarity to other halogenated pyridines necessitates a cautious approach to handling. This guide synthesizes available safety data, outlines potential health hazards based on related compounds, and details standardized experimental protocols for toxicological assessment. The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory tract, potential for allergic skin reactions, and harm if swallowed or inhaled.[2][3]
Hazard Identification and Classification
Based on information from various chemical suppliers and safety data sheets for this compound and structurally related compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine, the following hazard classifications are indicated.
Table 1: GHS Hazard Classifications
| Hazard Class | Hazard Statement | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | GHS07 |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | Warning | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 1/2A) | H318: Causes serious eye damage / H319: Causes serious eye irritation | Danger/Warning | GHS05 |
| Respiratory or Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Warning | GHS07 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | Warning | GHS07 |
| Hazardous to the aquatic environment, long-term hazard (Category 2) | H411: Toxic to aquatic life with long lasting effects | Warning | GHS09 |
Note: Classifications are based on data for this compound and the closely related 2,3-dichloro-5-(trifluoromethyl)pyridine.[2][4][5][6]
Toxicological Profile
Table 2: Quantitative Toxicity Data for 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Test | Species | Route | Value | Reference |
| Acute Toxicity, Oral (Category 4) | - | Oral | H302: Harmful if swallowed | [2] |
| Acute Toxicity, Inhalation (Category 4) | - | Inhalation | H332: Harmful if inhaled | [2] |
Note: Specific LD50/LC50 values are not provided in the search results, but the GHS categorization indicates the expected range of acute toxicity.
Potential Mechanisms of Toxicity and Signaling Pathways
The precise metabolic and signaling pathways affected by this compound have not been elucidated in the available literature. For halogenated pyridines in general, toxicity can be influenced by the position of the halogen atoms, which affects their reactivity and metabolic fate.[8][9] Metabolism of substituted pyridines can involve processes like N-oxidation.[9] The chemical reactivity of halopyridines suggests that nucleophilic displacement of halogens can occur, particularly at positions 2, 4, and 6.[8] Such reactions with biological macromolecules could be a potential mechanism of toxicity.
Caption: Postulated general toxicity pathway for this compound.
Experimental Protocols for Toxicological Assessment
To address the gaps in toxicological data for this compound, standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), should be employed.
Acute Oral Toxicity (OECD 423)
This method is used to determine the acute oral toxicity of a substance.
Methodology:
-
Principle: A stepwise procedure is used with a limited number of animals at each step. The outcome of each step determines the next step, allowing for classification of the substance into a GHS category.
-
Animals: Typically, young adult female rats are used.
-
Procedure: The substance is administered orally by gavage in a single dose. Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Dose Levels: The test uses defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).
-
Endpoint: The number of animals that die within a specified time is recorded. This allows for classification but does not generate a precise LD50.
Caption: Simplified workflow for OECD 423 Acute Toxic Class Method.
Skin Irritation/Corrosion (In Vitro - OECD 439)
This in vitro test method is used to assess the skin irritation potential of a substance.
Methodology:
-
Principle: The test uses a reconstructed human epidermis (RhE) model, which mimics the upper layers of human skin.
-
Procedure: The test chemical is applied topically to the RhE tissue. After a defined exposure period, the chemical is removed, and the tissue is incubated.
-
Endpoint: Cell viability is determined by a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant. A substance is identified as an irritant if the tissue viability is ≤ 50%.
Caption: Workflow for In Vitro Skin Irritation Test (OECD 439).
Eye Irritation/Corrosion (In Vivo - OECD 405)
This test is used to assess the potential of a substance to cause eye irritation or serious eye damage.
Methodology:
-
Principle: The test substance is applied in a single dose to one eye of an experimental animal (typically an albino rabbit), with the untreated eye serving as a control.
-
Procedure: A weight-of-evidence analysis of existing data should be performed first to avoid unnecessary animal testing. If the test is deemed necessary, it is performed sequentially, starting with one animal. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) and scored for corneal opacity, iris lesions, and conjunctival redness and swelling.
-
Endpoint: The severity and reversibility of the ocular lesions determine the classification of the substance.
Safe Handling and Exposure Control
Given the identified hazards, strict adherence to safety protocols is mandatory.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an appropriate cartridge.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2]
First Aid Measures
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
While specific toxicological data for this compound is scarce, the available information on its hazard classifications and the properties of related halogenated pyridines indicates that it should be handled as a hazardous substance. It is harmful if swallowed or inhaled, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[2][3][5] Professionals in research and drug development should employ stringent safety measures and consider conducting toxicological assessments according to established OECD guidelines to generate the necessary data for a comprehensive risk assessment.
References
- 1. alfa-chemical.com [alfa-chemical.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. cohizon.com [cohizon.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C5H2Cl2FN | CID 18520008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,3-Dichloro-5-(trifluoromethyl)pyridine | C6H2Cl2F3N | CID 112234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. Comparative mutagenicity of halogenated pyridines in the Salmonella typhimurium/mammalian microsome test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Role of pyridine N-oxide in the cytotoxicity and genotoxicity of chloropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 2,3-Dichloro-5-fluoropyridine: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-dichloro-5-fluoropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, detailed experimental protocols for solubility determination, and a visualization of its application in synthetic pathways.
Introduction
This compound (CAS No. 185985-40-4) is a halogenated pyridine derivative with significant applications in organic synthesis. Its utility as a building block for complex molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its physical and chemical properties, particularly its solubility in common organic solvents. Solubility is a critical parameter that influences reaction kinetics, purification processes, and formulation development.
Solubility of this compound
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative descriptions from various chemical suppliers provide a general understanding of its solubility profile.
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Chloroform | Slightly Soluble |
| Methanol | Slightly Soluble |
| Water | Slightly/Moderately Soluble |
Note: "Slightly Soluble" and "Moderately Soluble" are qualitative terms and the actual solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent.
For a structurally related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, it is reported to be soluble in common organic solvents such as methanol, ethanol, and acetone. This suggests that this compound may exhibit similar solubility in a range of polar aprotic and protic solvents. However, for precise applications, experimental determination of solubility is strongly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of this compound in an organic solvent. This protocol can be adapted for various solvents and temperatures.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (e.g., methanol, acetone, dichloromethane)
-
Analytical balance (accurate to ±0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (0.45 µm pore size, compatible with the solvent)
-
Syringes
-
Pre-weighed evaporation dishes or vials
-
Vacuum oven or desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vial to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant into a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial to remove any undissolved solid particles. Record the exact volume of the filtered solution.
-
-
Solvent Evaporation and Mass Determination:
-
Place the evaporation dish containing the filtered solution in a vacuum oven at a temperature below the boiling point of the solvent until the solvent has completely evaporated.
-
Alternatively, the solvent can be evaporated under a gentle stream of inert gas (e.g., nitrogen).
-
Once the solvent is fully evaporated, place the dish in a desiccator to cool to room temperature and to ensure all residual moisture is removed.
-
Weigh the evaporation dish with the dried solute.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.
-
The solubility can then be expressed in various units, such as grams per liter (g/L) or moles per liter (mol/L), using the following formulas:
Solubility (g/L) = Mass of solute (g) / Volume of solvent (L)
Solubility (mol/L) = (Mass of solute (g) / Molar mass of solute ( g/mol )) / Volume of solvent (L)
-
Safety Precautions:
-
Handle this compound and all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents for specific handling and disposal information.
Application in Pharmaceutical Synthesis: A Workflow Example
This compound is a crucial intermediate in the synthesis of various pharmaceuticals. One notable application is in the preparation of Factor Xa inhibitors, a class of anticoagulant medications. The following diagram illustrates a generalized workflow for a key step in such a synthesis.
This diagram depicts a nucleophilic aromatic substitution (SNAr) reaction, a common transformation involving this compound. In this step, an amine nucleophile displaces one of the chloro groups on the pyridine ring, facilitated by a base in a suitable polar aprotic solvent. This reaction forms a key carbon-nitrogen bond, leading to an intermediate that can be further elaborated to produce a Factor Xa inhibitor. The choice of solvent is critical for this reaction, and understanding the solubility of this compound is paramount for optimizing reaction conditions and yield.
An In-depth Technical Guide to the Molecular Structure and Conformation of 2,3-Dichloro-5-fluoropyridine
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches did not yield specific experimental or computational studies detailing the precise molecular structure and conformation of 2,3-Dichloro-5-fluoropyridine. Consequently, this guide provides a comprehensive overview of the established methodologies that would be employed to determine these properties. The quantitative data presented in the tables are illustrative examples based on known parameters of similar pyridine derivatives and should not be considered as experimentally verified values for this compound.
Introduction
This compound is a halogenated pyridine derivative of interest in medicinal chemistry and materials science. A thorough understanding of its three-dimensional structure, including bond lengths, bond angles, and conformational preferences, is critical for predicting its chemical reactivity, intermolecular interactions, and suitability for various applications, particularly in drug design where molecular geometry governs binding affinity to biological targets.
This technical guide outlines the principal experimental and computational techniques utilized to elucidate the molecular structure of organic compounds such as this compound. While specific structural data for this molecule is not publicly available, the following sections detail the protocols for X-ray crystallography, gas-phase electron diffraction, microwave spectroscopy, and computational chemistry, which are the standard methods for such determinations.
Molecular Structure and Conformation
The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms. The pyridine ring is expected to be planar, with the chlorine and fluorine substituents lying in the same plane. The key structural parameters that define its geometry are the bond lengths between adjacent atoms, the bond angles between three connected atoms, and the dihedral (or torsional) angles that describe the rotation around a bond.
Illustrative Structural Parameters
The following tables present hypothetical but realistic structural parameters for this compound based on data from similar halogenated pyridine compounds. These tables serve to illustrate the type of data obtained from the experimental and computational methods described in the subsequent sections.
Table 1: Illustrative Bond Lengths
| Bond | Expected Length (Å) |
| C2-C3 | 1.39 |
| C3-C4 | 1.38 |
| C4-C5 | 1.39 |
| C5-N1 | 1.34 |
| N1-C2 | 1.34 |
| C2-Cl | 1.73 |
| C3-Cl | 1.74 |
| C5-F | 1.35 |
| C4-H | 1.08 |
| C6-H | 1.08 |
Table 2: Illustrative Bond Angles
| Angle | Expected Angle (°) |
| N1-C2-C3 | 123 |
| C2-C3-C4 | 118 |
| C3-C4-C5 | 119 |
| C4-C5-N1 | 117 |
| C5-N1-C2 | 120 |
| Cl-C2-N1 | 115 |
| Cl-C2-C3 | 122 |
| Cl-C3-C2 | 121 |
| Cl-C3-C4 | 121 |
| F-C5-C4 | 119 |
| F-C5-N1 | 124 |
Table 3: Illustrative Dihedral Angles
| Dihedral Angle | Expected Angle (°) |
| Cl-C2-C3-Cl | 0 or 180 |
| F-C5-C4-C3 | 0 or 180 |
Methodologies for Structural Determination
The precise determination of molecular structure relies on a combination of experimental techniques and computational modeling. The following sections detail the protocols for the most relevant methods.
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions.[1]
-
Crystal Growth: Single crystals of this compound of suitable size and quality are grown from a solution by slow evaporation of the solvent, slow cooling, or vapor diffusion.
-
Crystal Mounting: A suitable crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled to a low temperature (typically 100 K) to reduce thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded on a detector.[2]
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the diffracted spots.
-
Structure Solution and Refinement: The positions of the atoms in the crystal lattice are determined from the diffraction data using computational methods. The initial structural model is then refined to best fit the experimental data.[3]
Gas-Phase Electron Diffraction (GED)
GED is a technique used to determine the structure of molecules in the gas phase.[4] It is particularly useful for molecules that are difficult to crystallize.
-
Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.
-
Electron Beam Interaction: A high-energy beam of electrons is fired at the gaseous sample.
-
Diffraction Pattern Recording: The scattered electrons form a diffraction pattern that is recorded on a detector.[5]
-
Data Analysis: The diffraction pattern is analyzed to determine the radial distribution of atoms in the molecule, from which bond lengths and angles can be derived.[4]
Microwave Spectroscopy
Microwave spectroscopy measures the transitions between rotational energy levels of molecules in the gas phase.[6] From the frequencies of these transitions, the moments of inertia of the molecule can be determined with high precision, which in turn provides accurate information about bond lengths and angles.[7]
-
Sample Introduction: A gaseous sample of this compound is introduced into a waveguide or resonant cavity.
-
Microwave Irradiation: The sample is irradiated with microwave radiation of varying frequency.
-
Absorption Detection: The absorption of microwaves by the sample is detected as a function of frequency.
-
Spectral Analysis: The resulting rotational spectrum is analyzed to determine the rotational constants of the molecule.
-
Structure Determination: The rotational constants for different isotopologues (if available) are used to calculate the bond lengths and angles.[8]
Computational Chemistry
Quantum chemical calculations provide a theoretical means to predict the geometry of molecules.[9] These methods solve the Schrödinger equation for the molecule to find the lowest energy arrangement of the atoms, which corresponds to the equilibrium geometry.[10]
-
Initial Structure Generation: A 2D or 3D model of this compound is constructed.
-
Method and Basis Set Selection: A suitable level of theory (e.g., Density Functional Theory - DFT) and a basis set (e.g., 6-311+G(d,p)) are chosen.
-
Geometry Optimization: An energy minimization calculation is performed to find the most stable conformation of the molecule. The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is located.[11]
-
Frequency Calculation: A frequency calculation is performed to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain thermodynamic data.
-
Analysis of Results: The optimized geometry provides theoretical values for bond lengths, bond angles, and dihedral angles.
Conclusion
Determining the precise molecular structure and conformation of this compound is essential for understanding its chemical properties and potential applications. Although specific experimental data for this molecule are not currently available in the public literature, a combination of X-ray crystallography, gas-phase electron diffraction, microwave spectroscopy, and computational chemistry provides a robust framework for its structural elucidation. The protocols and illustrative data presented in this guide offer a comprehensive overview of the methodologies required to obtain this critical information, providing a valuable resource for researchers in chemical and pharmaceutical sciences.
References
- 1. quora.com [quora.com]
- 2. m.youtube.com [m.youtube.com]
- 3. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gas electron diffraction - Wikipedia [en.wikipedia.org]
- 5. The Determination of Molecular Structure by Gas-Phase Electron Diffraction Studies - ProQuest [proquest.com]
- 6. fiveable.me [fiveable.me]
- 7. Microwave spectroscopy - Wikipedia [en.wikipedia.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. youtube.com [youtube.com]
- 10. hpc.lsu.edu [hpc.lsu.edu]
- 11. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2,3-Dichloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dichloro-5-fluoropyridine is a versatile and highly reactive building block in the synthesis of pharmaceutical intermediates. Its unique substitution pattern, featuring two chlorine atoms and a fluorine atom on the pyridine ring, allows for selective functionalization through various organic reactions. This electron-deficient heterocyclic compound is particularly susceptible to nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, making it a valuable precursor for a wide range of complex molecules in drug discovery and development.[1] The presence of multiple halogen atoms offers opportunities for regioselective transformations, enabling the synthesis of diverse scaffolds for medicinal chemistry programs.
This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, focusing on nucleophilic substitution and Suzuki-Miyaura coupling reactions. The information presented is intended to serve as a practical guide for researchers in the pharmaceutical industry.
Key Synthetic Applications
The primary applications of this compound in pharmaceutical synthesis involve the selective displacement of its chloro substituents. The chlorine atom at the 2-position is generally more activated towards nucleophilic attack than the one at the 3-position. This regioselectivity allows for the controlled introduction of various functional groups.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for introducing amine, alkoxy, and other functionalities onto the pyridine ring. The reaction of this compound with nucleophiles typically proceeds with high regioselectivity at the C2 position.
General Workflow for Nucleophilic Aromatic Substitution:
Caption: A generalized workflow for the nucleophilic aromatic substitution of this compound.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds. These reactions enable the introduction of aryl, heteroaryl, and other organic moieties at the chloro-positions of the pyridine ring, further diversifying the accessible chemical space.
Catalytic Cycle of Suzuki-Miyaura Coupling:
References
Application Notes and Protocols for Buchwald-Hartwig Amination of 2,3-Dichloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and materials science for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation enables the synthesis of arylamines and their derivatives from aryl halides or pseudohalides and a wide range of primary or secondary amines.[1][3] Its broad functional group tolerance and applicability to a diverse array of substrates have made it an indispensable tool in the synthesis of pharmaceuticals, natural products, and organic materials.[2][4]
This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of 2,3-Dichloro-5-fluoropyridine, a key intermediate in the development of novel therapeutics. While specific protocols for this substrate are not widely published, the following guidelines are based on established principles for the amination of dichloropyridines and provide a strong starting point for reaction optimization.[5][6]
Regioselectivity in the Amination of Dichloropyridines
A significant consideration in the Buchwald-Hartwig amination of dihalopyridines is regioselectivity. The electronic properties of the pyridine ring and the nature of the halogen substituents influence the site of C-N bond formation. Generally, the order of reactivity for oxidative addition to the palladium catalyst is Ar-I > Ar-Br > Ar-Cl.[7] For dichloropyridines, the position of the chlorine atoms relative to the nitrogen atom dictates their relative reactivity. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack and oxidative addition.[6] In the case of 2,4-dichloropyridine, amination is often favored at the C2 position.[5][6]
For this compound, the situation is more complex due to the presence of two adjacent chlorine atoms and a fluorine atom. The fluorine at the 5-position will further influence the electronics of the ring. While specific experimental data is limited for this substrate, it is anticipated that the chlorine at the 2-position will be more reactive towards oxidative addition than the chlorine at the 3-position due to the activating effect of the pyridine nitrogen. However, the electronic influence of the fluorine atom may also play a role, and the optimal conditions for achieving high regioselectivity will likely require careful screening of catalysts, ligands, and reaction conditions.
General Reaction Parameters
Successful Buchwald-Hartwig amination reactions are highly dependent on the choice of catalyst, ligand, base, and solvent. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often necessitating the use of more electron-rich and bulky phosphine ligands to facilitate the rate-limiting oxidative addition step.[6][8]
Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination of Aryl Chlorides
| Component | Examples | Typical Concentration/Loading | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 1-5 mol% | Pd(0) sources like Pd₂(dba)₃ are common. Pd(II) sources like Pd(OAc)₂ require in situ reduction.[9][10] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, Xantphos | 1.2 - 2.4 equivalents relative to Pd | Bulky, electron-rich monophosphine ligands are often effective for aryl chlorides.[6][10][11] Bidentate ligands like Xantphos can also be employed.[12] |
| Base | NaOtBu, KOtBu, K₂CO₃, Cs₂CO₃, LiHMDS | 1.5 - 2.5 equivalents | Strong, non-nucleophilic bases are typically required. The choice of base can influence reaction rate and substrate compatibility.[8][13] |
| Solvent | Toluene, Dioxane, THF | 0.1 - 1.0 M | Anhydrous, deoxygenated solvents are crucial for catalytic activity.[8][13] |
| Amine | Primary and secondary aliphatic/aromatic amines | 1.0 - 1.5 equivalents | A slight excess of the amine can favor the desired coupling.[6] |
| Temperature | 80 - 140 °C | Reaction temperature is often critical for driving the reaction to completion, especially with less reactive aryl chlorides.[8][12] | |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst.[6] |
Experimental Workflow
The general workflow for a Buchwald-Hartwig amination reaction is depicted below. It involves the careful assembly of reagents under an inert atmosphere, followed by heating to the desired reaction temperature and subsequent workup and purification.
Caption: General workflow for a Buchwald-Hartwig amination experiment.
Representative Experimental Protocol
This protocol provides a general procedure for the mono-amination of this compound with a generic amine (e.g., morpholine). Optimization of the ligand, base, and temperature may be necessary for different amine coupling partners and to achieve the desired regioselectivity.
Materials:
-
This compound
-
Amine (e.g., Morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., XPhos)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous toluene
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), the phosphine ligand (e.g., XPhos, 0.048 mmol, 4.8 mol%), and the base (e.g., sodium tert-butoxide, 1.4 mmol).
-
Addition of Reactants: Add anhydrous, degassed toluene (5 mL) to the vessel. Stir the mixture for 10 minutes at room temperature. Then, add this compound (1.0 mmol) followed by the amine (e.g., morpholine, 1.2 mmol).
-
Reaction: Seal the reaction vessel and heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC/MS, or LC/MS).
-
Work-up: Once the reaction is deemed complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and quench with water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired mono-aminated product.[1][10]
-
Characterization: Characterize the purified product by appropriate analytical methods (e.g., ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry).
Troubleshooting and Optimization
-
Low Conversion: If low or no conversion is observed, consider increasing the reaction temperature, using a more active catalyst system (e.g., a different ligand), or ensuring all reagents and solvents are scrupulously dry.[6]
-
Side Reactions: The formation of hydrodehalogenation byproducts can be a competing side reaction.[6] This may be suppressed by careful selection of the ligand and ensuring strictly anhydrous conditions.
-
Poor Regioselectivity: To improve regioselectivity, a screen of different ligands, bases, and reaction temperatures should be performed. Lowering the temperature may favor the more reactive site.[6]
By following these guidelines and protocols, researchers can effectively approach the Buchwald-Hartwig amination of this compound and develop robust synthetic routes to novel compounds for drug discovery and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines | Bentham Science [benthamscience.com]
- 10. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI AMERICA [tcichemicals.com]
- 11. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemrxiv.org [chemrxiv.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Novel Herbicides from 2,3-Dichloro-5-fluoropyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential application of novel herbicides derived from 2,3-dichloro-5-fluoropyridine. The methodologies outlined are based on established synthetic routes for analogous pyridine-based herbicides and are intended to serve as a foundational guide for the development of new herbicidal compounds.
Introduction
Pyridine-based herbicides are a significant class of agrochemicals, known for their efficacy against a wide range of weeds. The unique electronic properties of the pyridine ring, particularly when substituted with halogens, contribute to their biological activity. This compound is a promising starting material for the synthesis of novel herbicides due to its reactive sites amenable to substitution, allowing for the introduction of various pharmacophores. The synthetic strategies discussed herein focus on the generation of pyridyloxyphenoxypropionate derivatives, a well-established class of herbicides that act as acetyl-CoA carboxylase (ACCase) inhibitors.
Synthesis of Novel Pyridyloxyphenoxypropionate Herbicides
A proposed synthetic route for a novel herbicidal compound, Methyl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate (Compound 1), from this compound is detailed below. This approach involves a key nucleophilic aromatic substitution reaction.
Experimental Protocol: Synthesis of Methyl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate (Compound 1)
Materials:
-
This compound
-
Methyl 2-(4-hydroxyphenoxy)propanoate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of Methyl 2-(4-hydroxyphenoxy)propanoate (1.2 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure Methyl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate.
Herbicidal Activity
The herbicidal activity of the synthesized compounds can be evaluated against a panel of common monocot and dicot weeds. The following table presents hypothetical, yet realistic, quantitative data for the herbicidal efficacy of Compound 1 and a related derivative. The data is presented as the concentration required for 50% inhibition of growth (IC₅₀).
| Compound | Target Weed | IC₅₀ (µM) |
| Compound 1 (Methyl 2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoate) | Avena fatua (Wild oat) | 15.5 |
| Setaria viridis (Green foxtail) | 22.3 | |
| Amaranthus retroflexus (Redroot pigweed) | >100 | |
| Derivative A (2-(4-((3-chloro-5-fluoropyridin-2-yl)oxy)phenoxy)propanoic acid) | Avena fatua (Wild oat) | 12.8 |
| Setaria viridis (Green foxtail) | 18.9 | |
| Amaranthus retroflexus (Redroot pigweed) | >100 |
Visualizations
Synthetic Pathway
Caption: Synthetic route to the target herbicide.
Experimental Workflow
Application Note and Protocol: Nucleophilic Aromatic Substitution on 2,3-Dichloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for conducting nucleophilic aromatic substitution (SNAr) reactions on 2,3-dichloro-5-fluoropyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the potential for selective functionalization at its halogenated positions. The protocol outlines a general procedure that can be adapted for various nucleophiles, such as amines, alkoxides, and thiols. Additionally, this note discusses the anticipated regioselectivity of the substitution based on established principles of SNAr on electron-deficient heteroaromatic systems.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction for the modification of aromatic rings, particularly those rendered electron-deficient by the presence of heteroatoms and electron-withdrawing groups. Polysubstituted pyridines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals. This compound possesses three halogen atoms that can potentially be displaced by nucleophiles. The regioselectivity of this substitution is governed by the electronic activation of the different carbon positions by the pyridine nitrogen and the inductive effects of the halogens. Generally, positions C2 and C6 (ortho to the nitrogen) are the most activated towards nucleophilic attack. In the case of this compound, the C2 position is expected to be the most reactive site for SNAr.
Experimental Protocol
This protocol provides a general method for the nucleophilic aromatic substitution on this compound. The reaction conditions may require optimization depending on the specific nucleophile used.
Materials:
-
This compound
-
Nucleophile (e.g., primary or secondary amine, sodium alkoxide, or sodium thiolate)
-
Base (e.g., triethylamine, potassium carbonate, or sodium hydride, if necessary)
-
Anhydrous polar aprotic solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO))
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Heating mantle or oil bath
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and developing chamber
-
UV lamp for TLC visualization
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Nucleophile Addition: Dissolve the starting material in an appropriate volume of anhydrous polar aprotic solvent. Add the nucleophile (1.0-1.2 eq). If the nucleophile is a salt (e.g., sodium alkoxide), it can be added directly. If the nucleophile is an amine, a non-nucleophilic base such as triethylamine (1.5 eq) should be added to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Stir the reaction mixture at the desired temperature. The reaction can be performed at room temperature or heated to reflux, depending on the reactivity of the nucleophile. Monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. If DMF or DMSO is used as the solvent, it is advisable to pour the reaction mixture into water and extract with a water-immiscible organic solvent like ethyl acetate.
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired substituted pyridine derivative.
Data Presentation
The following table summarizes representative reaction conditions and expected outcomes for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Please note that these are generalized conditions and may require optimization.
| Nucleophile (Nu-H) | Base | Solvent | Temperature (°C) | Expected Major Product |
| Primary/Secondary Amine | Et₃N or K₂CO₃ | Acetonitrile or DMF | 25 - 100 | 2-Amino-3-chloro-5-fluoropyridine |
| Alcohol (as RONa) | (NaH to form alkoxide) | THF or DMF | 0 - 80 | 2-Alkoxy-3-chloro-5-fluoropyridine |
| Thiol (as RSNa) | (NaH to form thiolate) | THF or DMF | 0 - 60 | 2-Thioether-3-chloro-5-fluoropyridine |
Regioselectivity
The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is a critical consideration. The pyridine nitrogen activates the C2 and C6 positions towards nucleophilic attack. In this compound, the C2 and C6 positions are electronically activated. However, as there is no substituent at C6, the primary sites for substitution are C2 and C4. Between the halogens at C2 and C3, the C2 position is more activated by the ring nitrogen. While fluorine is generally a better leaving group in SNAr reactions than chlorine, the electronic activation of the position of substitution is often the dominant factor. Therefore, nucleophilic attack is most likely to occur at the C2 position, leading to the displacement of the chloride ion.
Visualizations
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps in the experimental protocol for the nucleophilic aromatic substitution on this compound.
Signaling Pathway/Logical Relationship Diagram
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 2-Amino-3-chloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-chloro-5-fluoropyridine is a valuable heterocyclic building block in medicinal chemistry and drug discovery, serving as a key intermediate for the synthesis of various pharmaceutical agents. The introduction of the amino, chloro, and fluoro substituents on the pyridine ring provides multiple points for diversification and can significantly influence the pharmacokinetic and pharmacodynamic properties of target molecules. This document provides detailed application notes and a generalized protocol for the synthesis of 2-amino-3-chloro-5-fluoropyridine via a palladium-catalyzed C-N cross-coupling reaction, commonly known as the Buchwald-Hartwig amination. This powerful method offers a versatile and efficient route for the formation of carbon-nitrogen bonds.[1][2]
The Buchwald-Hartwig amination utilizes a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to couple an amine with an aryl halide.[1][3] The choice of catalyst, ligand, base, and reaction conditions is crucial for achieving high yields and purity, especially with electronically demanding substrates. These notes are intended to serve as a guide for developing a robust synthetic procedure for the target compound.
Proposed Synthetic Approach
The synthesis of 2-amino-3-chloro-5-fluoropyridine can be envisioned through the palladium-catalyzed amination of a suitable dihalogenated precursor, such as 2,3-dichloro-5-fluoropyridine. The regioselectivity of the amination will be a key consideration. In many cases, the 2-position of the pyridine ring is more susceptible to nucleophilic substitution. For the amination, a protected ammonia equivalent, such as benzophenone imine or lithium bis(trimethylsilyl)amide (LHMDS), can be employed, followed by a deprotection step to yield the free amine.
Data Presentation: Key Reaction Parameters
The following table summarizes typical reaction parameters for the Buchwald-Hartwig amination of aryl chlorides, which can be adapted for the synthesis of 2-amino-3-chloro-5-fluoropyridine. The expected yields are based on literature precedents for similar sterically hindered and electronically deactivated substrates and will require optimization for this specific transformation.
| Parameter | Recommended Conditions | Notes |
| Starting Material | This compound | Other dihalopyridines could be explored. |
| Amine Source | Benzophenone imine or LHMDS | Direct amination with ammonia can be challenging but is possible with specialized catalyst systems. |
| Palladium Precatalyst | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate) | 1-5 mol % loading is typical. |
| Ligand | XPhos, SPhos, or other bulky biarylphosphine ligands | 2-10 mol % loading is common. |
| Base | Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) | 1.2-2.0 equivalents are generally used. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Reaction concentration typically 0.1-0.5 M. |
| Temperature | 80-120 °C | Optimization may be required. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS. |
Experimental Protocols
This protocol outlines a general procedure for the palladium-catalyzed synthesis of 2-amino-3-chloro-5-fluoropyridine using benzophenone imine as the ammonia surrogate.
Materials and Reagents:
-
This compound
-
Benzophenone imine
-
Pd₂(dba)₃
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Hydrochloric acid (for deprotection)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk tube or similar reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
Step 1: Palladium-Catalyzed Amination
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃ (1-2 mol %) and XPhos (2-4 mol %).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
To the Schlenk tube, add sodium tert-butoxide (1.2-1.5 equivalents), this compound (1.0 equivalent), and benzophenone imine (1.1-1.2 equivalents).
-
Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.5 M with respect to the starting halide.
-
Heat the reaction mixture to 100-110 °C and stir vigorously for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Deprotection
-
Dissolve the crude intermediate from Step 1 in a suitable solvent such as tetrahydrofuran (THF).
-
Add aqueous hydrochloric acid (e.g., 2 M) and stir the mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-amino-3-chloro-5-fluoropyridine.
Mandatory Visualizations
The following diagrams illustrate the proposed catalytic cycle for the Buchwald-Hartwig amination and a general experimental workflow.
Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols: The Role of 2,3-Dichloro-5-fluoropyridine and its Analogs in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 2,3-dichloro-5-fluoropyridine and its trifluoromethyl analog, 2,3-dichloro-5-(trifluoromethyl)pyridine, as key building blocks in the preparation of commercially significant herbicides. This document outlines the synthetic pathways, detailed experimental protocols, and mechanisms of action for three prominent herbicides: Haloxyfop-P-methyl, Quizalofop-P-tefuryl, and Florasulam.
Introduction
Halogenated pyridines are a critical class of intermediates in the synthesis of a wide array of bioactive compounds, owing to their versatile reactivity.[1] Specifically, this compound and its derivatives serve as essential precursors for several agrochemicals.[1] The presence of multiple halogen atoms on the pyridine ring allows for selective nucleophilic substitution reactions, enabling the construction of complex molecular architectures with potent biological activities. This document focuses on the application of these pyridine derivatives in the synthesis of herbicides that are vital for modern agriculture.
Synthesis of Bioactive Herbicides
The following sections detail the synthesis of three major herbicides, starting from halogenated pyridine precursors.
Haloxyfop-P-methyl: An Aryloxyphenoxypropionate Herbicide
Haloxyfop-P-methyl is the herbicidally active R-isomer of haloxyfop-methyl, used for the post-emergence control of annual and perennial grass weeds in broadleaf crops.[2] Its synthesis involves the reaction of 2,3-dichloro-5-(trifluoromethyl)pyridine with (R)-(+)-2-(4-hydroxyphenoxy)propionic acid methyl ester.[2]
Quantitative Data for Haloxyfop-P-methyl Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Intermediate Synthesis | 2,3-dichloro-5-(trifluoromethyl)pyridine, Hydroquinone | K₂CO₃, DMF | 105-110 | 4 | - | >98 | [3] |
| 2. Final Product Synthesis | 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine, (L)-2-methylsulfonyloxy propionate | K₂CO₃, Chlorobenzene | 80-85 | 48 | 96.5 | 95.8 | [3] |
| Alternative Final Step | 2,3-dichloro-5-trifluoromethyl pyridine, (R)-2-(4-hydroxy phenoxy) methyl propionate | DMSO | - | - | 95.4 | 98.5 | [4] |
Experimental Protocol: Synthesis of Haloxyfop-P-methyl
Step 1: Synthesis of 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine
-
To a reaction vessel, add hydroquinone (1.5-3 equivalents) and potassium carbonate (1.5-3 equivalents) to N,N-dimethylformamide (DMF).
-
Add 2,3-dichloro-5-(trifluoromethyl)pyridine (1 equivalent) to the mixture.
-
Heat the reaction mixture to 105-110°C and stir for 4 hours.
-
After cooling to room temperature, filter the mixture.
-
Remove the DMF from the filtrate under reduced pressure.
-
Dissolve the resulting residue in water and extract with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the intermediate product. The purity is typically greater than 98%.[3]
Step 2: Synthesis of Haloxyfop-P-methyl
-
To a reaction vessel, add 3-chloro-2-(4-hydroxyphenoxy)-5-(trifluoromethyl)pyridine (1 equivalent) and potassium carbonate (1.5 equivalents) to chlorobenzene.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add (L)-methyl 2-methanesulfonyloxypropionate (2 equivalents) dropwise over 30 minutes.
-
Heat the reaction to 80-85°C and maintain for 48 hours.[3]
-
After completion, add water and heat to 60°C with stirring for 30 minutes.
-
Separate and discard the aqueous phase.
-
Wash the organic phase with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation, collecting the fraction at 198-201°C/1mmHg to obtain Haloxyfop-P-methyl as a colorless to light yellow oil.[3] The reported yield is 96.5% with a purity of 95.8%.[3]
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Haloxyfop-P-methyl is a selective herbicide that functions by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in grasses.[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of cell membranes.[2] By blocking this enzyme, Haloxyfop-P-methyl disrupts the formation of lipids, leading to a loss of cell membrane integrity and ultimately, cell death in susceptible grass species.[5]
Quizalofop-P-tefuryl: A Quinoxaline-based Herbicide
Quizalofop-P-tefuryl is another aryloxyphenoxypropionate herbicide used to control grass weeds in a variety of broadleaf crops.[6] Its synthesis involves the esterification of (R)-2-[4-(6-chloroquinoxalin-2-yloxy)phenoxy]propionic acid with tetrahydrofurfuryl alcohol.[7][8]
Quantitative Data for Quizalofop-P-tefuryl Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| 1. Intermediate Synthesis | (R)-2-(4-hydroxyphenoxy)propionic acid, 2,6-dichloroquinoxaline | K₂CO₃, DMF | 145 | 6 | 97 | - | [9] |
| 2. Final Product Synthesis | D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid, Tetrahydrofurfuryl 2-methanesulfonate | K₂CO₃, Tri-n-butylamine, Toluene/DMF | 80 | 14 | - | 96 (ee) | [10] |
| Alternative Final Step | (R)-2-[4(6-chloro-2-quinoxalinyl)phenoxyl]ethyl propionate, Tetrahydrofurfuryl alcohol | Dibutyltin oxide | 90-180 | - | >97 | >97 |
Experimental Protocol: Synthesis of Quizalofop-P-tefuryl
Step 1: Synthesis of (R)-2-[4-((6-chloroquinoxalin-2-yl)oxy)phenoxy]propionic acid
-
Dissolve (R)-2-(4-hydroxyphenoxy)propionic acid (1 equivalent) in N,N-dimethylformamide (DMF).
-
Add potassium carbonate (1.65 equivalents) and stir at room temperature for 15-30 minutes.
-
Heat the mixture to 75°C and stir for 2 hours.
-
Add 2,6-dichloroquinoxaline (1 equivalent) and increase the temperature to 145°C for 6 hours.[9]
-
After cooling, pour the reaction mixture into ice water and acidify to pH 4-5 with hydrochloric acid.
-
Filter the precipitate, wash with water, and dry to obtain the product with a yield of 97%.[9]
Step 2: Synthesis of Quizalofop-P-tefuryl
-
Charge a flask with D(+)-2-[4-(6-chloro-2-quinoxalyloxy)phenoxy]propionic acid (1 equivalent), toluene, and N,N-dimethylformamide.
-
Raise the temperature to 60°C.
-
Add potassium carbonate (3 equivalents) and tri-n-butylamine.
-
Add tetrahydrofurfuryl 2-methanesulfonate (2 equivalents) dropwise at 60°C and stir for 2 hours.
-
Increase the temperature to 80°C and stir for 14 hours.[10]
-
After cooling, wash the reaction solution three times with water.
-
Distill off the toluene under reduced pressure to obtain Quizalofop-P-tefuryl. The optical purity is reported to be 96% ee.[10]
Mechanism of Action: Acetyl-CoA Carboxylase (ACCase) Inhibition
Similar to Haloxyfop-P-methyl, Quizalofop-P-tefuryl is an ACCase inhibitor.[7] It is absorbed through the leaves and translocated to the growing points of the plant, where it disrupts fatty acid biosynthesis, leading to the death of grass weeds.[7]
Florasulam: A Triazolopyrimidine Sulfonanilide Herbicide
Florasulam is a selective post-emergence herbicide used for the control of broadleaf weeds in cereals.[11] It is synthesized from a triazolopyrimidine sulfonyl chloride intermediate and 2,6-difluoroaniline.[12]
Quantitative Data for Florasulam Synthesis
| Step | Reactants | Key Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| Final Step | 2-chlorosulfonyl-8-fluoro-5-methoxy[10][13][14]triazolo[1,5-c]pyrimidine, 2,6-difluoroaniline | 1,2-propanediol, Triethylamine, Dichloromethane | 40 | 6 | 74-85 | >99 | [14][15] |
Experimental Protocol: Synthesis of Florasulam
-
In a 250 mL reaction flask, dissolve 26.6 g (0.1 mol) of 2-chlorosulfonyl-8-fluoro-5-methoxy[10][13][14]triazolo[1,5-c]pyrimidine in 120 mL of dichloromethane.
-
Add 13 g (0.1 mol) of 2,6-difluoroaniline, 7 g of 1,2-propanediol, and 20.2 g (0.2 mol) of triethylamine.[14]
-
Heat the mixture to 40°C and maintain the temperature for 6 hours.[14]
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the resulting solid product.
-
Wash the solid with 2-propanol followed by water.
-
Dry the product to obtain Florasulam with a purity of over 99%.[16] The yield is reported to be in the range of 65-85%.[15]
Mechanism of Action: Acetohydroxyacid Synthase (AHAS) Inhibition
Florasulam's herbicidal activity stems from its inhibition of the acetohydroxyacid synthase (AHAS) enzyme, also known as acetolactate synthase (ALS).[11] AHAS is a key enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).[11] By inhibiting this enzyme, florasulam disrupts protein synthesis and cell division, ultimately leading to the death of susceptible broadleaf weeds.
Conclusion
This compound and its trifluoromethyl analog are indispensable intermediates in the synthesis of a range of high-value bioactive compounds, particularly in the agrochemical sector. The synthetic routes to Haloxyfop-P-methyl, Quizalofop-P-tefuryl, and Florasulam highlight the strategic use of nucleophilic substitution and condensation reactions to build complex herbicidal molecules. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers and professionals engaged in the discovery and development of new agrochemicals and pharmaceuticals.
References
- 1. innospk.com [innospk.com]
- 2. Haloxyfop-P-methyl (Ref: DE 535) [sitem.herts.ac.uk]
- 3. CN100467452C - A kind of method for preparing haloxyfop-pyl with high optical purity - Google Patents [patents.google.com]
- 4. CN103787961A - Efficient haloxyfop-methyl synthesizing method - Google Patents [patents.google.com]
- 5. cwss.in [cwss.in]
- 6. hpc-standards.com [hpc-standards.com]
- 7. Quizalofop-P-tefuryl (Ref: UBI C4874 ) [sitem.herts.ac.uk]
- 8. Quizalofop-P-tefuryl | C22H21ClN2O5 | CID 14601092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Separation of Haloxyfop-P-methyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. Quizalofop-p-tefuryl synthesis - chemicalbook [chemicalbook.com]
- 11. Florasulam (Ref: DE 570) [sitem.herts.ac.uk]
- 12. Florasulam | C12H8F3N5O3S | CID 11700495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. CN103509027A - Preparation method for florasulam - Google Patents [patents.google.com]
- 15. WO2019074995A1 - Method of preparation of florasulam - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing 2,3-Dichloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of substituted pyridine derivatives using 2,3-dichloro-5-fluoropyridine as a versatile starting material under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including drastically reduced reaction times, often leading to higher yields and cleaner reaction profiles. The protocols outlined herein are designed to be a valuable resource for the rapid generation of compound libraries for drug discovery and development, particularly in the synthesis of kinase inhibitors and other biologically active molecules.
Introduction
This compound is a valuable building block in medicinal chemistry due to its multiple reactive sites. The chlorine atoms at the 2- and 3-positions and the fluorine atom at the 5-position offer differential reactivity, allowing for selective functionalization. Microwave irradiation provides rapid and uniform heating, which can significantly accelerate common cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination reactions. This technology enables the efficient synthesis of diverse substituted pyridines, which are key scaffolds in many pharmaceutical agents.
Key Applications in Drug Discovery
Substituted pyridines are integral components of many approved drugs and clinical candidates. The methodologies described below are particularly relevant for the synthesis of compounds targeting a variety of signaling pathways, including those involved in cancer and inflammatory diseases. For instance, the 2-aminopyridine scaffold is a well-known hinge-binding motif in many kinase inhibitors.
Experimental Protocols
Microwave-Assisted Suzuki-Miyaura Cross-Coupling
This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl and heteroaryl boronic acids. This reaction is highly efficient for the formation of C-C bonds.
General Procedure:
To a microwave synthesis vial equipped with a stir bar, add this compound (1.0 equivalent), the respective boronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equivalents). Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1). Seal the vial and place it in a microwave reactor. Irradiate the reaction mixture at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[1][2] Reaction progress can be monitored by TLC or LC-MS.
Example: Synthesis of 2-Aryl-3-chloro-5-fluoropyridine
| Reactant/Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Role |
| This compound | 166 mg | 1.0 | Starting Material |
| Phenylboronic acid | 146 mg | 1.2 | Coupling Partner |
| Pd(PPh₃)₄ | 35 mg | 0.03 | Catalyst |
| K₂CO₃ | 276 mg | 2.0 | Base |
| 1,4-Dioxane | 4 mL | - | Solvent |
| Water | 1 mL | - | Solvent |
Microwave Parameters:
| Parameter | Value |
| Temperature | 120 °C |
| Time | 15 minutes |
| Power | 100-200 W (as needed to maintain temperature) |
Work-up and Purification:
After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2-aryl-3-chloro-5-fluoropyridine.
Microwave-Assisted Buchwald-Hartwig Amination
This protocol outlines a general method for the palladium-catalyzed Buchwald-Hartwig amination of this compound with various primary and secondary amines. This reaction is a powerful tool for the formation of C-N bonds.
General Procedure:
In an inert atmosphere, a microwave vial is charged with this compound (1.0 equivalent), the amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ with a suitable ligand like XPhos, 1-5 mol%), and a strong base (e.g., t-BuONa or Cs₂CO₃, 1.5-2.5 equivalents). Anhydrous toluene or another suitable solvent is added. The vial is sealed and subjected to microwave irradiation at a specified temperature (typically 100-150 °C) for a defined period (usually 10-60 minutes).[3][4]
Example: Synthesis of 2-(Arylamino)-3-chloro-5-fluoropyridine
| Reactant/Reagent | Amount (1.0 mmol scale) | Moles (mmol) | Role |
| This compound | 166 mg | 1.0 | Starting Material |
| Aniline | 102 µL | 1.1 | Coupling Partner |
| Pd₂(dba)₃ | 18 mg | 0.02 | Catalyst Precursor |
| XPhos | 29 mg | 0.06 | Ligand |
| NaOt-Bu | 144 mg | 1.5 | Base |
| Anhydrous Toluene | 5 mL | - | Solvent |
Microwave Parameters:
| Parameter | Value |
| Temperature | 130 °C |
| Time | 30 minutes |
| Power | 150-250 W (as needed to maintain temperature) |
Work-up and Purification:
Upon completion, the reaction mixture is cooled, diluted with a suitable organic solvent like dichloromethane, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the desired 2-(arylamino)-3-chloro-5-fluoropyridine.
Quantitative Data Summary
The following tables summarize typical reaction conditions and outcomes for the microwave-assisted synthesis of exemplary compounds derived from this compound.
Table 1: Microwave-Assisted Suzuki-Miyaura Coupling Reactions
| Entry | Aryl Boronic Acid | Product | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | 3-chloro-5-fluoro-2-phenylpyridine | 120 | 15 | 85 |
| 2 | 4-Methoxyphenylboronic acid | 3-chloro-5-fluoro-2-(4-methoxyphenyl)pyridine | 120 | 20 | 82 |
| 3 | Pyridine-3-boronic acid | 3-chloro-5-fluoro-2-(pyridin-3-yl)pyridine | 130 | 25 | 75 |
Table 2: Microwave-Assisted Buchwald-Hartwig Amination Reactions
| Entry | Amine | Product | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | N-phenyl-3-chloro-5-fluoropyridin-2-amine | 130 | 30 | 90 |
| 2 | Morpholine | 4-(3-chloro-5-fluoropyridin-2-yl)morpholine | 110 | 20 | 92 |
| 3 | Benzylamine | N-benzyl-3-chloro-5-fluoropyridin-2-amine | 130 | 30 | 88 |
Visualizations
The following diagrams illustrate the general experimental workflow and a representative signaling pathway where products derived from this compound may act as inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling of 2,3-Dichloro-5-fluoropyridine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the Suzuki-Miyaura cross-coupling of 2,3-dichloro-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general starting conditions for a Suzuki coupling with this compound?
A1: For challenging substrates like dihalopyridines, a robust catalytic system is necessary. A typical starting point involves a palladium catalyst with a bulky, electron-rich phosphine ligand, a suitable base, and an appropriate solvent.[1] It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and side reactions.[1][2] Microwave irradiation can also be employed to reduce reaction times and potentially improve yields.[3]
Q2: Which position on this compound is expected to react first (regioselectivity)?
A2: In dihalopyridines, the regioselectivity of the Suzuki coupling is highly dependent on the reaction conditions and the electronic and steric environment of the halogen atoms.[4] Generally, positions with higher electrophilicity are more reactive.[4] For many dihalopyridines, the C2 position is often more susceptible to initial coupling than other positions.[4] However, specific catalyst and ligand combinations can influence and even reverse this selectivity. Careful optimization is required to achieve the desired regioselectivity for this compound.
Q3: What are the most common side reactions in this type of coupling, and how can they be minimized?
A3: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, often accelerated in aqueous basic conditions.[1][5] Using anhydrous conditions, choosing a milder base like potassium fluoride (KF), or using more stable boronic acid derivatives like pinacol esters or trifluoroborate salts can minimize this issue.[1][5]
-
Homocoupling: This involves the self-coupling of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of oxygen or when a Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state.[1][5] Thoroughly degassing the reaction mixture and using a direct Pd(0) source can reduce homocoupling.[1][5]
Troubleshooting Guide
Q4: My reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A4: Low conversion is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The pyridine nitrogen can coordinate to the palladium center, deactivating the catalyst.[1] Using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) can shield the palladium and promote the reaction.[1]
-
Poor Substrate Reactivity: Aryl chlorides are less reactive than bromides or iodides.[5][6] Increasing the reaction temperature or switching to a more active catalyst system may be necessary to overcome the activation energy for the C-Cl bond.[1]
-
Improper Reaction Setup: The presence of oxygen or moisture can be detrimental. Ensure all reagents and solvents are anhydrous and properly degassed, and that the reaction is maintained under a strict inert atmosphere.[1][2]
-
Ineffective Base: The base is critical for activating the boronic acid.[1][7] If a weak base (e.g., Na₂CO₃) is ineffective, switching to a stronger base like K₃PO₄ or Cs₂CO₃ may improve the yield.[1]
Q5: I am observing a mixture of mono-arylated products at both the C2 and C3 positions. How can I improve the regioselectivity?
A5: Achieving high regioselectivity with dihalo-substrates requires fine-tuning the reaction conditions.
-
Ligand Choice: The steric and electronic properties of the ligand play a crucial role. Screening a variety of phosphine ligands (both monodentate and bidentate) can identify a system that preferentially directs the coupling to one position.
-
Temperature Control: Lowering the reaction temperature can sometimes enhance selectivity by favoring the reaction pathway with the lower activation energy.
-
Solvent System: The polarity of the solvent can influence the catalyst's behavior and, consequently, the regioselectivity. Experiment with different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF).[8][9]
Q6: How can I promote a double Suzuki coupling to substitute both chlorine atoms?
A6: Driving the reaction to completion for a double coupling requires more forcing conditions.
-
Excess Reagents: Use an excess of the boronic acid or ester (e.g., 2.2 to 2.5 equivalents) to ensure the second coupling occurs.[10]
-
Reaction Time and Temperature: Extended reaction times and higher temperatures are often necessary for the less reactive second coupling step.
-
Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) can help facilitate the exhaustive diarylation.
Data Presentation
Table 1: Typical Starting Conditions for Mono-Arylation Screening
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd₂(dba)₃ (1.5 mol%) | Pd(OAc)₂ (2 mol%) | Pd(dppf)Cl₂ (3 mol%) |
| Ligand | SPhos (3 mol%) | P(t-Bu)₃ (4 mol%) | (none) |
| Base | K₃PO₄ (2.0 equiv.) | K₂CO₃ (2.0 equiv.) | Cs₂CO₃ (2.0 equiv.) |
| Solvent | 1,4-Dioxane/H₂O (4:1) | Toluene | DMF |
| Temperature | 100 °C | 110 °C | 120 °C |
| Time | 12 h | 18 h | 24 h |
Note: These conditions are suggested starting points based on literature for similar substrates and require optimization for this compound.
Experimental Protocols
Representative Protocol for Mono-Arylation of this compound
This protocol provides a general procedure that should be optimized for specific substrates and desired outcomes.
1. Reagent Preparation and Inerting:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
In a separate vial or glovebox, prepare the catalyst system by mixing the palladium source (e.g., Pd₂(dba)₃, 0.015 mmol, 1.5 mol%) and the phosphine ligand (e.g., SPhos, 0.03 mmol, 3.0 mol%).
-
Seal the Schlenk tube with a rubber septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three to five times to ensure an inert atmosphere.[1][2]
2. Reaction Assembly:
-
Add the anhydrous, degassed solvent (e.g., 5 mL of 1,4-dioxane) to the Schlenk tube via syringe.[2]
-
Add the catalyst/ligand mixture to the reaction vessel.
-
Replace the septum with a Teflon screw cap and seal the vessel tightly.
3. Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours).[2]
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
4. Work-up and Purification:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding water (10 mL) and transfer the mixture to a separatory funnel.[2]
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure mono-arylated product.[1][2]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3][8][11]
Caption: A workflow diagram for troubleshooting low reaction yields.[1]
Caption: Potential reaction pathways for the Suzuki coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 2,3-Dichloro-5-fluoropyridine Reaction Products
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products of 2,3-Dichloro-5-fluoropyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary and most effective methods for the purification of crude this compound and its derivatives are column chromatography, fractional distillation, and recrystallization. The choice of method depends on the nature of the impurities, the scale of the reaction, and the desired final purity.
Q2: What are the typical impurities found in crude this compound reaction mixtures?
A2: Common impurities can include unreacted starting materials, regioisomers (e.g., other dichlorofluoropyridine isomers), over-chlorinated or under-chlorinated byproducts, and residual solvents or reagents from the synthesis. The exact impurity profile will depend on the specific synthetic route employed.
Q3: How can I effectively remove residual solvents and reagents before final purification?
A3: A standard aqueous work-up is typically effective. This involves washing the organic layer with a mild base, such as a 5% sodium bicarbonate solution, to neutralize any acidic components. Subsequent washing with water and then brine helps remove water-soluble impurities. The organic phase should then be dried over an anhydrous salt like sodium sulfate before concentrating under reduced pressure.[1]
Q4: Is this compound thermally stable for purification by distillation?
A4: Halogenated pyridines are generally thermally stable, making distillation a viable purification method. For this compound, which has a boiling point of 174°C at atmospheric pressure, vacuum distillation is recommended to lower the required temperature and prevent potential decomposition, especially if high-boiling impurities are present.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound reaction products.
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system (eluent).- Column overloading.- Irregular column packing. | - Optimize Eluent System: Use Thin Layer Chromatography (TLC) to screen for an optimal solvent system. A common starting point for halogenated pyridines is a mixture of hexane and ethyl acetate. A less polar solvent system will generally provide better separation.- Reduce Sample Load: Ensure the amount of crude product loaded is appropriate for the column size.- Repack Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks. |
| Product Tailing on the Column | The basic nature of the pyridine nitrogen can interact with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to suppress this interaction and improve peak shape. |
| Low Recovery of Product | - Product is too strongly adsorbed to the silica gel.- Product is partially degrading on the column. | - Increase Eluent Polarity: Gradually increase the polarity of the eluent to ensure all the product is eluted.- Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina. |
Fractional Distillation Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inefficient Separation of Isomers | Boiling points of the isomers are very close. | - Use a High-Efficiency Column: Employ a longer fractionating column with a higher number of theoretical plates (e.g., a Vigreux or packed column).- Slow Distillation Rate: Maintain a slow and steady distillation rate to allow for proper equilibrium between the liquid and vapor phases. |
| Product Decomposition (Darkening of the Distillation Pot) | - Distillation temperature is too high.- Presence of acidic or basic impurities catalyzing decomposition. | - Use Vacuum Distillation: Lower the pressure to reduce the boiling point of the product.- Neutralize Crude Product: Perform a thorough aqueous work-up to remove any acidic or basic impurities before distillation. |
| Bumping or Uneven Boiling | - Lack of nucleation sites for smooth boiling. | - Use Boiling Chips or a Magnetic Stirrer: Add fresh boiling chips or use a magnetic stir bar to ensure smooth boiling. |
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Product Does Not Crystallize | - Solution is not supersaturated.- Incorrect solvent choice. | - Concentrate the Solution: Slowly evaporate some of the solvent to increase the concentration of the product.- Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product.- Solvent Screening: Experiment with different solvents or solvent mixtures to find one in which the product has high solubility at high temperatures and low solubility at low temperatures. |
| Oiling Out Instead of Crystallizing | The melting point of the product is lower than the boiling point of the solvent. | - Use a Lower-Boiling Solvent: Select a solvent or solvent mixture with a lower boiling point.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Crystals | - Too much solvent was used.- The product has significant solubility in the cold solvent. | - Use Minimal Hot Solvent: Dissolve the crude product in the minimum amount of boiling solvent.- Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal formation. |
Quantitative Data
The following table provides representative data for the purification of a closely related compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, which can serve as a benchmark for expected purities and yields.
| Purification Step | Starting Material | Reagents/Conditions | Crude/Final Purity | Yield | Reference |
| Synthesis & Work-up | 2,3-dichloro-5-trichloromethylpyridine | Anhydrous hydrogen fluoride, catalyst | 85% (Crude) | 65% | [1] |
| Distillation | Crude oil from reaction of 2-chloro-5-trifluoromethylpyridine | Rectification | >95% (Final) | - | [1] |
| Work-up after Fluorination | 2,3-dichloro-5-trichloromethylpyridine | Anhydrous hydrogen fluoride, mercuric oxide | 98% (Selectivity) | - | [1] |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Objective: To purify crude this compound from non-polar and moderately polar impurities.
Materials:
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Crude this compound reaction mixture
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Silica gel (60-120 mesh)
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n-Hexane (HPLC grade)
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Ethyl acetate (HPLC grade)
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Triethylamine (optional)
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Glass chromatography column
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Collection tubes
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TLC plates and developing chamber
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UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in n-hexane.
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles. Add a thin layer of sand on top of the silica gel.
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Equilibration: Equilibrate the column by passing 2-3 column volumes of the initial eluent (e.g., 95:5 n-hexane:ethyl acetate) through the packed silica.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a suitable solvent like dichloromethane. Carefully load the sample onto the top of the column.
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Elution: Begin eluting the column with the initial solvent system. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the product. If tailing is observed, consider adding 0.1% triethylamine to the eluent.
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Fraction Collection: Collect fractions and monitor the separation using TLC.
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Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Protocol 2: Purification by Fractional Distillation
Objective: To purify this compound from impurities with different boiling points.
Materials:
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Crude this compound
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Distillation flask
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Fractionating column (e.g., Vigreux)
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Condenser
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Receiving flasks
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Heating mantle
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Vacuum pump (optional)
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Boiling chips or magnetic stirrer
Procedure:
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Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
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Charging the Flask: Add the crude this compound and boiling chips or a stir bar to the distillation flask.
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Heating: Begin heating the flask gently.
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Fraction Collection: As the vapor rises through the fractionating column, the temperature at the thermometer will stabilize at the boiling point of the first fraction. Collect this fraction in a receiving flask.
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Product Collection: Once the first fraction has been collected, the temperature may rise again and stabilize at the boiling point of the desired product (for this compound, this is 174°C at atmospheric pressure). Change the receiving flask to collect the pure product.
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Vacuum Application (Optional): For heat-sensitive compounds or to lower the boiling point, a vacuum can be applied to the system.
Visualizations
References
Identification of common side products in 2,3-Dichloro-5-fluoropyridine reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dichloro-5-fluoropyridine. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of side reactions observed when using this compound?
A1: The most common side reactions involve incomplete or undesired substitution patterns on the pyridine ring. Given the presence of two chlorine atoms and one fluorine atom, regioselectivity is a primary concern in nucleophilic substitution and cross-coupling reactions. Key side reactions include mono-substituted isomers, di-substituted products when mono-substitution is desired, and homocoupling of coupling partners, particularly in Suzuki reactions. The electron-withdrawing nature of the pyridine nitrogen and the fluorine atom influences the reactivity of the chlorine atoms at the 2- and 3-positions.
Q2: In a nucleophilic aromatic substitution (SNAr) reaction with an amine, which chlorine is more likely to be substituted and what are the potential side products?
A2: In nucleophilic aromatic substitution reactions with this compound, the chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position. This is due to the electronic influence of the ring nitrogen. Therefore, the major product is typically the 2-amino-3-chloro-5-fluoropyridine.
However, several side products can be formed:
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Di-substitution: If the reaction conditions are too harsh (e.g., high temperature, long reaction time, or excess nucleophile), a second substitution can occur at the 3-position, leading to the formation of a 2,3-diamino-5-fluoropyridine derivative.
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Isomeric mono-substitution: Although less favored, substitution at the 3-position can occur, yielding 3-amino-2-chloro-5-fluoropyridine. The ratio of these isomers can be influenced by the nature of the nucleophile, solvent, and temperature.[1]
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Hydrolysis: If water is present in the reaction mixture, hydrolysis of one or both chloro groups can occur, leading to the formation of corresponding hydroxypyridine derivatives.
Q3: What are the common side products in a Suzuki cross-coupling reaction with this compound?
A3: In Suzuki-Miyaura cross-coupling reactions, the primary side products are typically homocoupling products of the boronic acid reagent and products of incomplete reaction.
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Homocoupling of the boronic acid: This is a very common side reaction where two molecules of the boronic acid couple with each other (e.g., forming biphenyl if phenylboronic acid is used). This is often promoted by the presence of oxygen or if the reduction of the Pd(II) precatalyst to the active Pd(0) species is not efficient.[2]
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Mono-arylated products: When attempting to perform a di-substitution, it is common to isolate mono-arylated products where only one of the chlorine atoms has been substituted. The reactivity of the second chlorine is often lower after the first coupling.
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Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the cross-coupling.
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Dehalogenation: The starting material, this compound, can undergo reduction where one or both chlorine atoms are replaced by hydrogen. This can be a competitive pathway if the transmetalation step is slow.[3]
Troubleshooting Guides
Issue 1: Low Yield and/or Formation of Multiple Products in Nucleophilic Aromatic Substitution
| Potential Cause | Troubleshooting Steps |
| Incorrect Regioselectivity | The electronic properties of the pyridine ring favor substitution at the 2-position. If significant amounts of the 3-substituted isomer are observed, consider modifying the reaction conditions. Lowering the reaction temperature may improve selectivity. The choice of solvent can also influence regioselectivity.[1] |
| Di-substitution | To minimize the formation of di-substituted products, use a stoichiometric amount of the nucleophile (1.0 to 1.2 equivalents). Add the nucleophile slowly to the reaction mixture to maintain a low instantaneous concentration. Lowering the reaction temperature and reducing the reaction time can also help. |
| Hydrolysis Side Products | Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
| Low Reactivity | If the reaction is sluggish, a stronger base may be required to deprotonate the nucleophile. Increasing the temperature can also increase the reaction rate, but this must be balanced with the risk of decreased selectivity and increased side product formation. |
Issue 2: Significant Homocoupling of Boronic Acid in Suzuki Coupling Reactions
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorously degas all solvents and the reaction mixture. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period or by using the freeze-pump-thaw technique.[2][4] |
| Inefficient Pd(0) Formation | If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), the in-situ reduction to Pd(0) can sometimes be inefficient and lead to side reactions. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄. Alternatively, adding a mild reducing agent like potassium formate can help in the efficient generation of the active catalyst.[5] |
| Inappropriate Ligand | The choice of phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination step of the cross-coupling over the pathways leading to homocoupling.[6] |
| Base and Solvent Choice | The base and solvent system can significantly impact the reaction outcome. A thorough optimization of these parameters is often necessary. Weaker bases may sometimes be preferable to suppress side reactions.[4] |
Experimental Protocols
Representative Protocol for Mono-amination of this compound:
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To a solution of this compound (1.0 eq) in an anhydrous solvent (e.g., DMF or NMP) under an inert atmosphere, add the amine nucleophile (1.1 eq).
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Add a suitable base (e.g., K₂CO₃ or Et₃N, 2.0 eq).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel.
Representative Protocol for Suzuki-Miyaura Coupling of this compound:
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In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).
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Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).
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Heat the reaction mixture to reflux (typically 80-100 °C) and stir until the starting material is consumed as monitored by TLC or GC-MS.
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After cooling to room temperature, dilute the mixture with an organic solvent and wash with water and brine.
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Dry the organic layer, filter, and concentrate.
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Purify the product by column chromatography.
Visualizing Reaction Pathways
To aid in understanding the potential reaction outcomes, the following diagrams illustrate the key reaction pathways and the formation of potential side products.
Caption: Regioselectivity in the amination of this compound.
Caption: Common side products in the Suzuki coupling of this compound.
References
How to improve the yield of palladium-catalyzed amination of 2,3-Dichloro-5-fluoropyridine
Welcome to the technical support center for the palladium-catalyzed amination of 2,3-dichloro-5-fluoropyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the yield and efficiency of your C-N coupling reactions involving this specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the palladium-catalyzed amination of this compound?
The primary challenges in the amination of this compound stem from the inherent properties of the substrate:
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Low Reactivity of Aryl Chlorides: C-Cl bonds are significantly less reactive than C-Br or C-I bonds in the oxidative addition step of the catalytic cycle, which is often the rate-limiting step.[1] This necessitates the use of more active catalyst systems and often requires higher reaction temperatures.
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Regioselectivity: The presence of two distinct chlorine atoms at the C2 and C3 positions raises the issue of regioselectivity. The electronic environment of the pyridine ring, influenced by the nitrogen atom and the fluorine substituent, will dictate the preferred site of amination. Generally, the C2 position on a pyridine ring is more electron-deficient and thus more susceptible to nucleophilic attack and oxidative addition.[1]
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Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[2] The choice of a bulky ligand is crucial to mitigate this effect.
Q2: Which palladium catalyst and ligand combination is most effective for this reaction?
The selection of the catalyst and ligand is critical for a successful amination of an electron-deficient dichloropyridine. While specific data for this compound is limited, general principles for chloropyridines apply:
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Palladium Precatalysts: Using a well-defined palladium precatalyst, such as a G3 or G4 palladacycle, is often preferable to generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[1] Precatalysts can provide more reliable and reproducible results.
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Ligands: Bulky, electron-rich phosphine ligands are essential for activating C-Cl bonds. Standard ligands like PPh₃ are generally ineffective.[1] Sterically hindered biarylphosphine ligands are the preferred choice.
Q3: What is the expected regioselectivity of the amination?
For this compound, mono-amination is expected to predominantly occur at the C2 position . This is due to the electronic activation by the adjacent ring nitrogen, making the C2-Cl bond more susceptible to oxidative addition to the palladium catalyst.
Q4: How can I improve a low-yielding reaction?
Several factors can contribute to low yields. A systematic approach to optimization is recommended. Consider the following:
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Catalyst System: Ensure your palladium source is active and the ligand is appropriate for activating a C-Cl bond.
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Reaction Conditions: Verify that the temperature is optimal (typically 80-110 °C for chloropyridines) and that a strictly inert atmosphere is maintained.[1]
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Reagents: Use high-purity, anhydrous, and degassed solvents and reagents. The base, in particular, should be of high purity.[1]
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Catalyst Loading: For challenging substrates like dichloropyridines, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the palladium-catalyzed amination of this compound in a question-and-answer format.
Issue 1: Low or No Conversion
Symptoms:
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Starting material remains largely unreacted after the expected reaction time.
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TLC or LC-MS analysis shows minimal product formation.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inactive Catalyst System | Palladium Source: Use a reliable palladium precatalyst (e.g., XPhos Pd G3). Avoid using Pd(OAc)₂ without a pre-reduction step, as its activity can be variable. Ligand Choice: Employ a bulky, electron-rich biarylphosphine ligand such as XPhos, RuPhos, or BrettPhos.[1] |
| Suboptimal Reaction Conditions | Temperature: Increase the reaction temperature in increments of 10 °C, up to 120 °C. Be mindful of potential catalyst decomposition at very high temperatures.[2] Inert Atmosphere: Ensure all steps are performed under a rigorously inert atmosphere (argon or nitrogen). De-gas the solvent thoroughly before use.[1] |
| Poor Reagent Quality | Solvent: Use anhydrous, deoxygenated solvents like toluene or 1,4-dioxane.[1][2] Base: Use a fresh, high-purity strong base like NaOtBu or LHMDS. Ensure it is stored under an inert atmosphere. |
Troubleshooting Workflow for Low Conversion
Caption: A decision tree for troubleshooting low conversion.
Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)
Symptoms:
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GC-MS or LC-MS analysis reveals a significant peak corresponding to the mass of 2-chloro-5-fluoropyridine or 3-chloro-5-fluoropyridine.
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Isolated yield of the desired product is low despite consumption of the starting material.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Slow Reductive Elimination | Ligand Choice: Switch to a ligand known to accelerate reductive elimination. Bulky biarylphosphine ligands are generally effective.[1] |
| Presence of Water | Anhydrous Conditions: Rigorously dry all glassware, solvents, and reagents. Use of molecular sieves in the reaction vessel can be beneficial. |
| Base Purity | High-Purity Base: Use a high-purity grade of NaOtBu. Some batches may contain impurities that promote hydrodehalogenation.[1] |
| Amine Stoichiometry | Excess Amine: Using a slight excess of the amine (1.2-1.5 equivalents) can help to favor the desired C-N coupling pathway over competing side reactions.[1] |
Logical Relationship for Minimizing Side Products
Caption: Factors contributing to and solutions for side product formation.
Data Presentation
Table 1: Regioselective Amination of 5-Bromo-2-chloropyridine
| Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Regioselectivity (C5:C2) |
| Morpholine | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | 100 | 16 | 4-(2-chloro-5-pyridinyl)morpholine | 96 | 97:3 |
Data adapted from a study on the selective amination of polyhalopyridines.[3]
Experimental Protocols
The following is a general experimental protocol for the palladium-catalyzed amination of this compound. This should be considered a starting point, and optimization of the ligand, base, solvent, and temperature may be necessary for specific amines.
General Protocol for Palladium-Catalyzed Amination
Materials:
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This compound (1.0 mmol)
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Amine (1.2 mmol)
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Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
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Ligand (if not using a precatalyst, e.g., XPhos, 0.04 mmol, 4 mol%)
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Base (e.g., NaOtBu, 1.4 mmol)
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Anhydrous, degassed solvent (e.g., toluene, 5 mL)
Procedure:
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Reaction Setup: In a glovebox, add the this compound, palladium precatalyst, and base to an oven-dried Schlenk tube equipped with a magnetic stir bar.
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Reagent Addition: Add the anhydrous, degassed solvent, followed by the amine.
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Reaction: Seal the Schlenk tube and remove it from the glovebox. Place the tube in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C).
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Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC or LC-MS.
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Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
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Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Experimental Workflow Diagram
Caption: A step-by-step experimental workflow for the amination reaction.
References
Stability of 2,3-Dichloro-5-fluoropyridine under various reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and handling of 2,3-dichloro-5-fluoropyridine under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general storage and handling recommendations for this compound?
A1: this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[1][2] It is important to keep it away from strong oxidizing agents, heat, sparks, and open flames.[3] Proper personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound.[3]
Q2: What is the general thermal and chemical stability of this compound?
A2: While specific data for this compound is limited, the closely related compound 2,3-dichloro-5-(trifluoromethyl)pyridine is stable at ambient temperatures and decomposes at temperatures above 300°C.[3] It is generally stable under normal conditions but is incompatible with strong oxidizing agents.[2][3] The pyridine ring is susceptible to nucleophilic attack, particularly at the positions activated by the electron-withdrawing chloro and fluoro substituents.[1]
Q3: In which common reactions is this compound used as an intermediate?
A3: Due to the presence of chloro and fluoro substituents, this compound is a versatile intermediate in organic synthesis. It is particularly useful in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination to introduce aryl or amino groups onto the pyridine ring.[1] The halogen atoms also allow for nucleophilic substitution reactions.[1]
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Cross-Coupling Reactions
Q: I am experiencing low yields in my Suzuki-Miyaura coupling reaction with this compound. What are the potential causes and solutions?
A: Low yields in Suzuki-Miyaura reactions involving halogenated pyridines can stem from several factors. Below is a troubleshooting guide to help you optimize your reaction.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use a freshly opened bottle or a pre-catalyst. Consider using a more active catalyst system, such as one with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Inappropriate Base | The choice of base is crucial. A weak base may not be sufficient for the transmetalation step. Try screening different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. |
| Solvent Effects | The solvent can significantly influence the reaction outcome. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used. Ensure the solvent is degassed to prevent catalyst deactivation. |
| Low Reaction Temperature | Some Suzuki couplings require elevated temperatures to proceed efficiently. Consider increasing the reaction temperature, potentially using microwave irradiation to reduce reaction times and improve yields.[4][5] |
| Side Reactions | Protodehalogenation (loss of a halogen atom) can be a competing side reaction. Ensure anhydrous conditions and a properly degassed reaction mixture. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
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Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1).
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Purge the vessel with an inert gas (e.g., argon or nitrogen).
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Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Incomplete Reaction in Buchwald-Hartwig Amination
Q: My Buchwald-Hartwig amination of this compound is not going to completion. How can I improve the conversion?
A: Incomplete conversion in Buchwald-Hartwig aminations can be due to several factors related to the catalyst, base, or reaction conditions. This guide provides steps to troubleshoot and optimize your reaction.
Potential Causes & Solutions
| Potential Cause | Recommended Solution |
| Catalyst Deactivation | The palladium catalyst can be sensitive to air and moisture. Ensure the reaction is set up under an inert atmosphere with dry solvents. Consider using a robust pre-catalyst. |
| Steric Hindrance | If either the amine or the pyridine substrate is sterically hindered, the reaction may be slow. Using a more active catalyst with bulky ligands (e.g., Josiphos, Xantphos) can help overcome steric hindrance. |
| Inappropriate Base | A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices. The choice of base can be critical and may require screening. |
| Low Reaction Temperature | Buchwald-Hartwig aminations often require heating. If the reaction is sluggish at a lower temperature, gradually increase it. |
| Substrate Reactivity | The reactivity of the C-Cl bonds in this compound may differ. The reaction may proceed selectively at one position. Characterize the product mixture to determine if mono-amination is occurring. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
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To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq.), the amine (1.0-1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP, 2-4 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).
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Add a dry, degassed solvent (e.g., toluene or dioxane).
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Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor its progress.
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After completion, cool the reaction, dilute it with an organic solvent, and wash with water and brine.
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Dry the organic phase, filter, and concentrate.
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Purify the product via column chromatography.
Signaling Pathway for a Successful Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
References
Troubleshooting regioselectivity in functionalization of 2,3-Dichloro-5-fluoropyridine
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the regioselective functionalization of 2,3-dichloro-5-fluoropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I am planning a palladium-catalyzed cross-coupling reaction (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on this compound. Which chlorine atom is more likely to react, the one at the C2 or C3 position?
A1: In palladium-catalyzed cross-coupling reactions, the C2-chloro substituent is generally more reactive than the C3-chloro substituent. This is due to the electronic activation of the C2 position, which is ortho to the electron-withdrawing pyridine nitrogen. The oxidative addition of the palladium catalyst to the C-Cl bond, often the rate-determining step, is more facile at this more electron-deficient site.
Troubleshooting Poor Regioselectivity in Cross-Coupling:
-
Issue: Significant formation of the C3-coupled product or a mixture of isomers.
-
Possible Cause: The chosen catalyst system (ligand and palladium precursor) may not be selective enough. Steric hindrance from bulky ligands can sometimes favor reaction at the less hindered C3 position, although electronic factors usually dominate.
-
Solution:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or DavePhos, which have been shown to enhance selectivity in similar systems.
-
Catalyst Precursor: Use a well-defined palladium(0) source or a precursor that readily reduces to Pd(0).
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetically preferred product (C2-substitution).
-
Base Selection: The choice of base can influence the catalytic cycle. A weaker base might offer better selectivity in some cases.
-
Q2: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine or an alkoxide. Which position (C2, C3, or C5) is the most likely site of substitution?
A2: For nucleophilic aromatic substitution (SNAr) reactions, the C2 position is the most probable site of attack. The pyridine nitrogen strongly activates the ortho (C2) and para (C4, which is unsubstituted in this case) positions towards nucleophilic attack. The C2 position is therefore significantly more electron-deficient than the C3 position. While the C-F bond is generally a better leaving group in SNAr reactions than a C-Cl bond, the electronic activation at C2 makes the C2-chloro the most likely site of substitution.
Troubleshooting Poor Regioselectivity in SNAr:
-
Issue: Obtaining a mixture of products with substitution at C3 or C5.
-
Possible Causes:
-
Strongly Basic Nucleophiles: Very strong bases might lead to side reactions or reduced selectivity.
-
High Temperatures: Elevated temperatures can sometimes lead to the formation of thermodynamically favored, but undesired, isomers.
-
Solvent Effects: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus affect regioselectivity.
-
-
Solutions:
-
Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Screening: Test a range of aprotic polar solvents like DMF, DMAc, or NMP, as well as less polar solvents like THF or dioxane. The regioselectivity in the reaction of 3-substituted 2,6-dichloropyridines has been shown to be solvent-dependent.
-
Choice of Base (if applicable): When using nucleophiles that require a separate base for deprotonation, the nature of the base can be critical. Non-nucleophilic bases are preferred.
-
Q3: I want to perform a regioselective lithiation followed by quenching with an electrophile. Which proton is the most acidic and therefore most likely to be removed?
A3: The most acidic proton on the this compound ring is at the C4 position. This is due to the combined electron-withdrawing inductive effects of the adjacent C3-chloro and C5-fluoro substituents, as well as its position para to the C2-chloro group. Deprotonation at C6 is less favorable due to the lack of an adjacent halogen.
Troubleshooting Lithiation Reactions:
-
Issue: Low yield of the desired C4-functionalized product or formation of multiple products.
-
Possible Causes:
-
Incorrect Base: Using a nucleophilic base like n-BuLi alone can lead to addition reactions at the C2 or C6 positions.
-
Temperature Control: Lithiated intermediates of pyridines can be unstable at higher temperatures.
-
Halogen-Metal Exchange: With certain organolithium reagents, halogen-metal exchange can compete with deprotonation.
-
-
Solutions:
-
Use a Hindered, Non-Nucleophilic Base: Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are excellent choices for regioselective deprotonation of pyridines.
-
Maintain Low Temperatures: Perform the lithiation at -78 °C to ensure the stability of the lithiated intermediate.
-
Rapid Quenching: Add the electrophile quickly to the cold solution of the lithiated species to minimize decomposition.
-
Data Presentation
Table 1: Predicted Regioselectivity for Functionalization of this compound
| Reaction Type | Most Reactive Position | Rationale | Potential Competing Positions |
| Palladium-Catalyzed Cross-Coupling | C2-Cl | Electronic activation (ortho to pyridine N) | C3-Cl (less electronically activated) |
| Nucleophilic Aromatic Substitution (SNAr) | C2-Cl | Strong electronic activation (ortho to pyridine N) | C5-F (better leaving group but less activated site) |
| Lithiation (Deprotonation) | C4-H | Acidification by adjacent C3-Cl and C5-F | C6-H (less acidic) |
Experimental Protocols
Protocol 1: Regioselective Buchwald-Hartwig Amination at the C2-Position (Adapted from similar dichloropyridine systems)
This protocol describes a typical procedure for the selective amination at the C2 position of a dichloropyridine.
-
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene (anhydrous)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃, Xantphos, and NaOt-Bu.
-
Add the this compound and the amine, followed by anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Regioselective Lithiation and Quenching at the C4-Position
This protocol provides a general method for the C4-functionalization of this compound via directed ortho-metalation.
-
Reagents:
-
This compound (1.0 equiv)
-
Lithium diisopropylamide (LDA) (1.1 equiv, freshly prepared or commercial solution)
-
Electrophile (e.g., benzaldehyde, 1.2 equiv)
-
Tetrahydrofuran (THF, anhydrous)
-
-
Procedure:
-
To an oven-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add the LDA solution dropwise with stirring.
-
Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C.
-
Stir the mixture at -78 °C for 1-2 hours to ensure complete deprotonation.
-
Add the electrophile (e.g., benzaldehyde) dropwise at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-2 hours, then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer with brine, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Visualizations
Caption: Favored C2-selectivity in palladium-catalyzed cross-coupling.
Caption: Preferred C2-substitution in nucleophilic aromatic substitution.
Caption: C4-selectivity in lithiation via deprotonation.
Navigating the Scale-Up Synthesis of 2,3-Dichloro-5-fluoropyridine Derivatives: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful scale-up of 2,3-dichloro-5-fluoropyridine and its derivatives is a critical step in the development of numerous pharmaceuticals and agrochemicals. However, transitioning from laboratory-scale synthesis to pilot or industrial production often presents a unique set of challenges. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the scale-up process.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, offering potential causes and recommended solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low Yield of this compound | - Incomplete reaction. - Suboptimal reaction temperature or pressure. - Catalyst deactivation or insufficient loading. - Formation of byproducts due to side reactions.[1] | - Monitor Reaction Progress: Utilize techniques like GC-MS or TLC to ensure the reaction has gone to completion.[1] - Optimize Conditions: Systematically vary temperature and pressure to find the optimal range for the specific scale. For instance, some fluorination reactions are performed at temperatures above 100°C and pressures ranging from 5 to 40 bar.[2] - Catalyst Evaluation: Ensure the catalyst is active and used in the appropriate molar ratio (e.g., 0.01 to 20 mol%).[2] - Control Addition Rates: Slow, controlled addition of reagents can minimize side reactions and improve selectivity. |
| Poor Regioselectivity (Formation of Isomers) | - The electronic properties of the pyridine ring can direct halogenation to multiple positions.[1] - Reaction conditions favoring the formation of undesired isomers. | - Optimize Reaction Conditions: Adjusting the solvent, temperature, and catalyst can influence the regioselectivity of the chlorination step.[1] - Alternative Synthetic Routes: Consider multi-step routes that introduce substituents in a controlled manner to achieve the desired isomer. |
| Difficulties in Product Purification | - Similar physical properties (e.g., boiling points) of the desired product and isomers or impurities.[1] - Formation of azeotropes. | - Fractional Distillation: Employ a high-efficiency fractional distillation column for separating compounds with close boiling points.[3] - Fractional Crystallization: This method can be effective for separating isomers. For example, a mixture of isopropanol and water can be used, as the 2,5-isomer is often less soluble.[1] - Chromatography: While less common on a large scale, preparative chromatography may be necessary for high-purity applications. |
| Thermal Runaway During Reaction | - Highly exothermic reactions, such as diazotization or fluorination.[4] - Inefficient heat dissipation at a larger scale due to a decreased surface-area-to-volume ratio.[4] | - Efficient Cooling: Implement robust cooling systems and ensure good heat transfer within the reactor.[4] - Controlled Reagent Addition: Add exothermic reagents slowly and in a controlled manner to manage the rate of heat generation.[3] - Solvent Selection: Use a solvent with a suitable boiling point to help dissipate heat. |
| Safety Hazards | - Use of corrosive and toxic reagents like anhydrous hydrogen fluoride (HF).[4][5] - Formation of potentially explosive intermediates, such as diazonium salts.[4] - Evolution of large volumes of gas (e.g., nitrogen).[4] | - Material Compatibility: Ensure all reactor components and transfer lines are made of materials compatible with the reagents used (e.g., Hastelloy or PTFE/FEP-lined for HF).[4] - In Situ Consumption: Design the process to use unstable intermediates like diazonium salts in situ without isolation.[4] - Proper Venting: The reactor must have adequate headspace and be properly vented to handle gas evolution safely.[4] - Personal Protective Equipment (PPE): All personnel must use appropriate PPE when handling hazardous materials. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound derivatives?
A1: Common starting materials include 2,3-dichloro-5-(trichloromethyl)pyridine, which can be fluorinated, and 2-chloro-5-(chloromethyl)pyridine, which undergoes further chlorination and fluorination steps.[2][6] Other precursors mentioned in the literature include 3-picoline and nicotinic acid derivatives.[2]
Q2: What are the typical reaction conditions for the fluorination step?
A2: The fluorination of a trichloromethyl group to a trifluoromethyl group is often carried out using anhydrous hydrogen fluoride (HF).[2][5] The reaction may be conducted at elevated temperatures (e.g., 120-135°C) and pressures.[6] Catalysts such as iron(III) chloride may also be employed.[2]
Q3: How can I minimize the formation of the 2,5-dichloro isomer during the synthesis?
A3: Achieving high regioselectivity can be challenging.[1] Optimizing the chlorination conditions, such as temperature, solvent, and the chlorinating agent, is crucial. In some cases, a multi-step synthesis that builds the molecule with the desired substitution pattern from the beginning may be a more effective strategy.
Q4: What are the key safety precautions to take during the scale-up of this synthesis?
A4: The synthesis involves several hazardous materials and conditions. Key safety precautions include:
-
Handling highly corrosive anhydrous hydrogen fluoride with extreme caution in compatible equipment.[4]
-
Managing potentially explosive diazonium salt intermediates by keeping them at low temperatures and using them immediately without isolation.[4]
-
Ensuring adequate ventilation and pressure relief systems to handle gas evolution.[4]
-
Providing comprehensive training and appropriate personal protective equipment for all personnel involved.
Q5: What are the recommended methods for purifying the final product at a larger scale?
A5: Due to the potential for isomeric impurities with similar physical properties, a combination of purification techniques may be necessary.[1] Vacuum distillation is a common method for separating volatile compounds.[4] If distillation is insufficient, fractional crystallization can be an effective technique for separating isomers.[1]
Experimental Protocols
Protocol 1: Synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine from 2,3-dichloro-5-(trichloromethyl)pyridine
This protocol is based on a halogen exchange reaction.
Materials:
-
2,3-dichloro-5-(trichloromethyl)pyridine
-
Anhydrous Hydrogen Fluoride (HF)
-
Iron(III) chloride (catalyst)
-
Dichloromethane
-
1 M Sodium Hydroxide (NaOH) solution
-
Water
-
Anhydrous Sodium Sulfate
Equipment:
-
Autoclave reactor
-
Caustic Lye scrubber
-
Distillation apparatus
Procedure:
-
Charge the autoclave with 2,3-dichloro-5-(trichloromethyl)pyridine (5 g, 18.84 mmol), iron(III) chloride (0.153 g, 0.942 mmol), and a 70% solution of hydrogen fluoride in pyridine (2.423 g HF, 85 mmol).[2]
-
Seal the autoclave and heat to 175°C overnight.[2]
-
Cool the autoclave to 130°C and continue stirring for an additional 5 hours.[2]
-
Cool to 25°C and carefully vent the gas phase through a caustic lye scrubber.[2]
-
Dissolve the crude reaction mixture in dichloromethane.[2]
-
Wash the organic phase with 1 M NaOH solution and then with water.[2]
-
Dry the organic phase over anhydrous sodium sulfate.
-
Remove the dichloromethane by distillation.[2]
-
Purify the product by distillation to obtain 2,3-dichloro-5-(trifluoromethyl)pyridine (yield: 73%).[2]
Process Workflows
Synthesis and Purification Workflow
Caption: General workflow for the synthesis and purification of this compound derivatives.
Troubleshooting Logic Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemical.com [alfa-chemical.com]
- 6. CN106008330A - Preparation method for 2,3-dichloro-5-(trifluoromethyl)pyridine - Google Patents [patents.google.com]
Catalyst deactivation and poisoning in cross-coupling of 2,3-Dichloro-5-fluoropyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling of 2,3-dichloro-5-fluoropyridine. This guide aims to address specific issues related to catalyst deactivation and poisoning that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
This compound presents several challenges in palladium-catalyzed cross-coupling reactions. The primary difficulty arises from the pyridine nitrogen, which can coordinate to the palladium catalyst and lead to its deactivation or poisoning.[1] Additionally, the presence of two chlorine atoms at the C2 and C3 positions raises issues of regioselectivity. Aryl chlorides are also generally less reactive than the corresponding bromides or iodides, often requiring more active catalytic systems for efficient C-Cl bond activation.[2][3]
Q2: Which chlorine atom (at C2 or C3) is more reactive in cross-coupling reactions?
Generally, the chlorine atom at the C2 position is more susceptible to oxidative addition to the palladium catalyst than the chlorine at the C3 position. This is due to the electronic influence of the pyridine nitrogen, which makes the C2 and C6 positions more electron-deficient.[2] For example, in the Suzuki-Miyaura coupling of 2,3,5-trichloropyridine, the reaction occurs selectively at the C2 position. By carefully selecting the catalyst and reaction conditions, it is often possible to achieve high regioselectivity for substitution at the C2 position.
Q3: What are the common side reactions observed during the cross-coupling of this compound?
Common side reactions include:
-
Hydrodehalogenation: Replacement of a chlorine atom with a hydrogen atom. This can be promoted by the presence of water or other proton sources.[2]
-
Homocoupling: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the aryl halide.
-
Protodeboronation (in Suzuki coupling): The cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond.
Q4: How can I minimize catalyst deactivation?
Catalyst deactivation, often observed as the formation of palladium black, can be minimized by:
-
Using Bulky, Electron-Rich Ligands: Ligands such as XPhos, SPhos, and RuPhos can shield the palladium center and promote the desired catalytic cycle.
-
Maintaining an Inert Atmosphere: Oxygen can oxidize and deactivate the active Pd(0) catalyst. It is crucial to thoroughly degas solvents and perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Controlling Reaction Temperature: Excessively high temperatures can lead to catalyst decomposition.
Troubleshooting Guides
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning by Pyridine Nitrogen | 1. Switch to a Bulky Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos, SPhos, or RuPhos. 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species. |
| Low Reactivity of C-Cl Bond | 1. Increase Reaction Temperature: Carefully increase the temperature in increments of 10-20 °C. 2. Use a More Active Catalyst System: Switch to a more active palladium pre-catalyst and a suitable bulky phosphine ligand. |
| Poor Quality Reagents or Solvents | 1. Use Anhydrous Solvents: Ensure solvents are thoroughly dried and degassed. 2. Check Reagent Purity: Use high-purity starting materials. |
| Ineffective Base | 1. Screen Different Bases: Evaluate a range of bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly impact the reaction outcome. |
Issue 2: Poor Regioselectivity (Mixture of C2 and C3 coupled products)
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst/Ligand Combination | 1. Employ Ligands Known for Regiocontrol: For Buchwald-Hartwig amination, Xantphos-based catalysts have been shown to favor reaction at the C2 position of 2,4-dichloropyridine.[2] Similar strategies can be explored for this compound. 2. Screen Different Ligands: Test a variety of bulky monodentate and bidentate phosphine ligands. |
| Reaction Temperature Too High | 1. Lower the Reaction Temperature: This can sometimes improve selectivity by favoring the reaction at the more activated C2 position. |
Issue 3: Significant Side Product Formation
| Side Product | Troubleshooting Steps |
| Hydrodehalogenation | 1. Use Anhydrous Conditions: Scrupulously dry all reagents and solvents. 2. Optimize Ligand Choice: Select ligands that promote rapid reductive elimination. |
| Homocoupling | 1. Ensure Complete Degassing: Thoroughly remove oxygen from the reaction mixture. 2. Use a Pd(0) Source or an Efficient Pre-catalyst: This can minimize the presence of Pd(II) species that can promote homocoupling. |
| Protodeboronation (Suzuki) | 1. Use Anhydrous Conditions: Minimize the presence of water. 2. Use a Milder Base: Consider bases like K₃PO₄ or Cs₂CO₃. |
Quantitative Data Summary
The following tables provide representative data for cross-coupling reactions of analogous chloropyridine substrates. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Chloropyridines with Phenylboronic Acid
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 |
| Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 12 | 92 |
| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | 78 |
Data is representative for analogous systems and may require optimization for this compound.
Table 2: Buchwald-Hartwig Amination of Chloropyridines with a Secondary Amine
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 20 | 88 |
| PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 24 | 82 |
Data is representative for analogous systems and may require optimization for this compound.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the vial and heat to the desired temperature (e.g., 100-110 °C) with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent, and wash the combined organic layers with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Mandatory Visualizations
Caption: Catalyst deactivation pathway in the cross-coupling of this compound.
Caption: Troubleshooting workflow for low conversion in cross-coupling reactions.
Caption: Logical relationship for regioselectivity in the cross-coupling of this compound.
References
Managing moisture and air sensitivity in 2,3-Dichloro-5-fluoropyridine reactions
Technical Support Center: 2,3-Dichloro-5-(trifluoromethyl)pyridine
Welcome to the technical support center for handling and reacting with 2,3-Dichloro-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to address the challenges associated with the moisture and air sensitivity of this versatile reagent.
Note on Compound Identity: The user prompt specified "2,3-Dichloro-5-fluoropyridine." However, the vast majority of technical and safety data available pertains to the closely related and more commonly used intermediate, 2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS No. 69045-84-7) . This guide will focus on the latter compound, as its handling requirements and reaction sensitivities are well-documented and highly relevant to researchers in the field.
2,3-Dichloro-5-(trifluoromethyl)pyridine is a key building block in the synthesis of pharmaceuticals and agrochemicals, largely due to its electron-deficient pyridine ring which is activated for reactions like nucleophilic aromatic substitution (SNAr).[1][2][3] However, its utility is coupled with a significant sensitivity to atmospheric moisture and oxygen, which can compromise reaction outcomes. This resource provides detailed troubleshooting guides, protocols, and data to ensure successful experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments in a question-and-answer format.
Q1: My reaction yield is significantly lower than expected. Could moisture or air be the culprit?
A1: Yes, this is a primary suspect. Contamination by moisture or air can drastically reduce yields through several mechanisms:
-
Hydrolysis of Starting Material: 2,3-Dichloro-5-(trifluoromethyl)pyridine can slowly react with water, leading to the formation of hydroxy-substituted pyridines or other degradation products.
-
Reaction with Sensitive Reagents: If your reaction involves other air- or moisture-sensitive reagents (e.g., organometallics like Grignards or organolithiums, strong bases like NaH), they will be quenched by water or oxygen, effectively reducing their active concentration and halting your reaction.[4]
-
Catalyst Deactivation: Many transition metal catalysts used in cross-coupling reactions are sensitive to oxygen and moisture, leading to catalyst deactivation and incomplete conversion.
To mitigate this, ensure all glassware is rigorously dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[5][6]
Q2: I'm observing unexpected byproducts in my analytical data (NMR, LC-MS). What could they be?
A2: Unidentified byproducts are often the result of side reactions with atmospheric contaminants.
-
Hydrolysis Products: Look for masses corresponding to the replacement of one or both chlorine atoms with a hydroxyl group (-OH).
-
Oxidative Degradation: Oxygen can lead to complex degradation pathways, especially in the presence of light or metal catalysts.
-
Solvent-Related Byproducts: If using "anhydrous" solvents from a previously opened bottle, they may have absorbed enough moisture to cause issues. Always use freshly purified or newly opened anhydrous solvents for sensitive reactions.[7]
Q3: My reaction fails to initiate, even after heating. What should I check first?
A3: Before assuming the reaction conditions are wrong, verify the integrity of your setup and reagents:
-
Reagent Activity: The 2,3-Dichloro-5-(trifluoromethyl)pyridine may have degraded due to improper storage. Use a sample from a new or properly stored container.
-
Inert Atmosphere: Ensure your inert atmosphere is truly inert. Check for leaks in your Schlenk line or balloon setup. A common issue is failing to adequately flush the reaction vessel with inert gas to displace all the air before adding reagents.[8][9]
-
Stirring: Inefficient stirring can lead to localized concentration gradients and prevent reaction initiation.[6]
Q4: How can I confirm my inert atmosphere setup is effective?
A4: While advanced oxygen/moisture sensors exist, a good practical check is to use a highly reactive indicator. For example, a small, disposable flask containing a solution of a known air-sensitive indicator (like a titanocene or ketyl radical solution) can be attached to your inert gas line. A persistent color indicates a good quality inert atmosphere, while rapid discoloration signals a leak or contaminated gas source.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 2,3-Dichloro-5-(trifluoromethyl)pyridine?
A1: It should be stored in a tightly sealed container in a cool, dry, dark, and well-ventilated place.[10][11][12] For long-term storage or for use in highly sensitive reactions, storing the container inside a nitrogen-filled glovebox or desiccator is recommended. Keep it away from strong oxidizing agents.[10]
Q2: Do I always need a glovebox or Schlenk line to handle this compound?
A2: It depends on the scale and the nature of your experiment.
-
For weighing and non-reactive transfers: Handling in a well-ventilated fume hood is acceptable for brief periods.
-
For reactions: When used with other sensitive reagents or for reactions that are sensitive to moisture, the use of a glovebox or Schlenk line techniques to maintain an inert atmosphere is mandatory for achieving high yields and purity.[4][5]
Q3: What are the visible signs of moisture in my reaction setup?
A3: Key indicators include:
-
Condensation on the inside of glassware, especially when cooling the reaction vessel.
-
A "fuming" or "smoking" appearance when a highly reactive reagent (like a metal hydride or organolithium) is added.
-
The solvent appearing cloudy when it should be clear.
Q4: Which solvents are recommended and how should they be prepared?
A4: For most applications, especially nucleophilic substitutions and cross-coupling reactions, anhydrous polar aprotic solvents are preferred (e.g., THF, Dioxane, DMF, DMSO, Acetonitrile). Solvents should be obtained from a commercial supplier in sealed "anhydrous" grade bottles (often with a Sure/Seal™ cap) or purified in the lab using a solvent purification system or by distillation over an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for DMF).[4]
Data Presentation
Table 1: Physical and Chemical Properties of 2,3-Dichloro-5-(trifluoromethyl)pyridine
| Property | Value | Reference |
| CAS Number | 69045-84-7 | [13] |
| Molecular Formula | C₆H₂Cl₂F₃N | [3] |
| Molecular Weight | 215.99 g/mol | - |
| Appearance | Light yellow liquid | [14] |
| Boiling Point | 80 °C at 20 mmHg | [14] |
| Density | 1.549 g/mL at 25 °C | [14] |
| Solubility | Slightly soluble in water; Soluble in methanol, acetone, MDC. | [3][10] |
| Storage | Store in a cool, dry, well-ventilated place. Moisture sensitive. | [12] |
Table 2: Hypothetical Outcome of a Nucleophilic Substitution Reaction under Varying Conditions
| Condition | Atmosphere | Solvent | Expected Yield | Expected Purity |
| Optimal | Inert (N₂ or Ar) | Anhydrous | > 90% | High (minimal byproducts) |
| Sub-optimal | Air | Anhydrous | 20-50% | Moderate (hydrolysis & oxidation byproducts) |
| Poor | Air | Technical Grade | < 10% | Low (multiple byproducts, starting material) |
Experimental Protocols
Protocol 1: Setting up a Reaction under Inert Atmosphere (Nitrogen Balloon)
This protocol is a standard method for small to medium-scale reactions requiring anhydrous conditions.
1. Glassware Preparation:
- Ensure the reaction flask (round-bottom flask), stir bar, and condenser are thoroughly cleaned and dried.
- Dry the assembled glassware in an oven (≥125 °C) for at least 4 hours or flame-dry under vacuum.[4][15]
- Assemble the glassware hot and immediately place it under a positive pressure of inert gas while it cools to room temperature. This prevents moist air from being drawn inside.[4]
2. Inert Atmosphere Setup:
- Fit the flask with a rubber septum.
- Fill a balloon with nitrogen or argon gas. Attach a needle to the balloon.
- Puncture the septum with the nitrogen-filled balloon needle.
- Insert a second "exit" needle to allow the flask to be flushed for 5-10 minutes, displacing all the air.[9]
- Remove the exit needle. The balloon will maintain a slight positive pressure of inert gas.
3. Reagent Addition:
- Add anhydrous solvent to the reaction flask via a dry, nitrogen-flushed syringe.[15]
- Add any solid reagents quickly against a counterflow of nitrogen if possible.
- Transfer liquid reagents like 2,3-Dichloro-5-(trifluoromethyl)pyridine via a dry syringe. To do this, draw a small amount of inert gas from the flask's headspace into the syringe first, then draw the required volume of the liquid reagent. Insert the needle into the reaction flask, inject the inert gas buffer first, followed by the liquid reagent.[9]
4. Running the Reaction:
- Once all reagents are added, the reaction can be heated or cooled as required. The nitrogen balloon will expand or contract to accommodate pressure changes while maintaining the inert atmosphere.
Mandatory Visualization
Caption: A decision tree for troubleshooting low-yield reactions.
References
- 1. cohizon.com [cohizon.com]
- 2. innospk.com [innospk.com]
- 3. 2,3-Dichloro-5-(trifluoromethyl)pyridine, DCTF Chemical [huimengchem.cn]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. fishersci.at [fishersci.at]
- 12. chemicalbook.com [chemicalbook.com]
- 13. fishersci.com [fishersci.com]
- 14. 2,3-Dichloro-5-(trifluoromethyl)pyridine | 69045-84-7 [chemicalbook.com]
- 15. ehs.umich.edu [ehs.umich.edu]
Validation & Comparative
Unraveling the Molecular Architecture: A Comparative Guide to the 1H and 19F NMR Analysis of 2,3-Dichloro-5-fluoropyridine for Structural Confirmation
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of the research and development process. This guide provides a comprehensive analysis of the application of 1H and 19F Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of 2,3-dichloro-5-fluoropyridine, a halogenated pyridine derivative of interest in medicinal chemistry and materials science. We present a comparative overview of expected NMR data, detailed experimental protocols, and a discussion of alternative analytical techniques, offering a robust framework for the characterization of this and similar molecules.
Spectroscopic Fingerprints: Predicted 1H and 19F NMR Data
Due to the limited availability of public experimental spectra for this compound, this guide presents predicted NMR data based on established principles of NMR spectroscopy and comparison with structurally related compounds. These predictions serve as a valuable reference for researchers in interpreting experimentally acquired spectra.
The structure of this compound features two aromatic protons and one fluorine atom, which will give rise to distinct signals in the 1H and 19F NMR spectra, respectively. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, as well as the nitrogen atom in the pyridine ring. Spin-spin coupling between the protons and the fluorine atom will provide crucial information about their connectivity.
Table 1: Predicted 1H and 19F NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Assignment |
| ¹H | 8.0 - 8.3 | Doublet of doublets (dd) | J(H-F) ≈ 6-8 Hz, J(H-H) ≈ 2-3 Hz | H-6 |
| ¹H | 7.6 - 7.9 | Doublet of doublets (dd) | J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 Hz | H-4 |
| ¹⁹F | -110 to -130 | Doublet of doublets (dd) | J(F-H6) ≈ 6-8 Hz, J(F-H4) ≈ 8-10 Hz | F-5 |
Note: Predicted values are based on empirical data for similar fluorinated and chlorinated pyridine derivatives. Actual experimental values may vary depending on the solvent and other experimental conditions.
Alternative Analytical Approaches for Structural Confirmation
While 1H and 19F NMR are powerful tools for the structural elucidation of this compound, a comprehensive characterization often involves complementary analytical techniques.
Table 2: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR | Carbon skeleton of the molecule. | Provides information on the number and chemical environment of carbon atoms. | Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula confirmation. | Does not provide detailed information on the connectivity of atoms. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and non-destructive. | Provides limited information on the overall molecular structure. |
| X-ray Crystallography | Definitive three-dimensional molecular structure. | Provides unambiguous structural determination. | Requires a single crystal of suitable quality, which can be challenging to obtain. |
Experimental Protocols
The following section outlines detailed methodologies for acquiring high-quality 1H and 19F NMR spectra for the structural confirmation of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can influence the chemical shifts of the signals.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm), for accurate referencing of the chemical shifts. For ¹⁹F NMR, an external reference such as CFCl₃ (δ = 0.00 ppm) can be used.
-
Sample Filtration: Filter the solution into a 5 mm NMR tube to remove any particulate matter that could affect the spectral resolution.
NMR Spectrometer and Parameters
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically sufficient.
-
Spectral Width: Set the spectral width to cover the aromatic region (e.g., 0-10 ppm).
-
Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹⁹F NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment with proton decoupling is often used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set a wide spectral width (e.g., -50 to -250 ppm) to ensure the fluorine signal is captured.
-
Acquisition Time: An acquisition time of 1-2 seconds is typical.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 64 or 128) for a clear spectrum.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction to ensure accurate integration.
-
Reference the chemical shifts to the internal or external standard.
-
Integrate the signals to determine the relative ratios of the different nuclei.
-
Analyze the multiplicities and coupling constants to establish the connectivity of the atoms.
-
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for the structural confirmation of this compound using NMR spectroscopy.
Caption: Workflow for the structural confirmation of this compound using NMR.
A Comparative Guide to GC-MS Method Development for Purity Analysis of 2,3-Dichloro-5-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Gas Chromatography-Mass Spectrometry (GC-MS) method development for the purity analysis of 2,3-Dichloro-5-fluoropyridine, a key intermediate in pharmaceutical synthesis.[1][2] Recognizing the critical importance of purity on the efficacy and safety of final drug products, this document outlines a proposed GC-MS methodology, discusses potential impurities, and offers a comparison with alternative analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound and its Analytical Challenges
This compound (CAS No. 185985-40-4) is a white crystalline powder with a molecular weight of 165.98 g/mol .[1][3] Its structure, featuring a pyridine ring substituted with two chlorine atoms and a fluorine atom, makes it a valuable building block in the synthesis of various pharmaceutical compounds.[1] The purity of this intermediate is paramount, as impurities can affect the yield, and toxicological profile of the final active pharmaceutical ingredient (API).
The primary analytical challenges in assessing the purity of this compound lie in the separation and detection of structurally similar impurities. These may include isomers, starting materials, and by-products from the synthesis process. GC-MS is a powerful technique for this purpose, offering high-resolution separation and definitive identification based on mass spectra.
Proposed GC-MS Methodology
While a specific validated GC-MS method for this compound is not widely published, a robust method can be developed based on established protocols for similar halogenated and pyridine-containing compounds.[4][5] The following methodology is proposed as a starting point for method development and validation.
Experimental Protocol: GC-MS
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable volatile solvent, such as dichloromethane or methanol, to achieve a concentration of 2 mg/mL.
-
For quantitative analysis, prepare a series of calibration standards with known concentrations of a certified reference standard of this compound.
-
An internal standard, such as a deuterated analog or a structurally similar compound with a distinct retention time (e.g., d5-pyridine), can be added to all samples and standards to improve quantitative accuracy.[5]
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A capillary column with a stationary phase suitable for the analysis of amines and halogenated compounds is recommended. An Agilent CP-Wax 51 for Amines (25 m x 0.22 mm, 0.2 µm film thickness) or a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) would be appropriate choices.[4]
-
Injector: Split/splitless injector at 250°C. A split injection is suitable for purity analysis, with a split ratio of 20:1.[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final hold: 5 minutes at 240°C.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-300.
-
Solvent Delay: 3 minutes.
-
-
Potential Impurities
The synthesis of halogenated pyridines can result in several potential impurities. Understanding the synthetic route is key to identifying these. For instance, the synthesis of a similar compound, 2,3-dichloro-5-(trifluoromethyl)pyridine, can start from 2-chloro-5-(chloromethyl)pyridine, which undergoes chlorination and fluorination steps.[6] Potential impurities in this compound could therefore include:
-
Starting Materials: Incompletely reacted precursors.
-
Isomers: Positional isomers of dichlorofluoropyridine. The separation of isomers can be challenging due to very similar mass spectra, making chromatographic separation crucial.[7]
-
Under- or Over-halogenated Species: Monochloro-fluoropyridines or trichlorofluoropyridines.
-
By-products: Compounds formed from side reactions during synthesis.
Comparison with Alternative Analytical Techniques
While GC-MS is a highly effective technique, other methods can provide complementary or, in some cases, more suitable analyses depending on the specific requirements.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation based on volatility and polarity, detection by mass-to-charge ratio. | High sensitivity and specificity. Excellent for identifying volatile and semi-volatile impurities. Provides structural information for unknown impurity identification. | Requires volatile and thermally stable analytes. Derivatization may be needed for non-volatile compounds. |
| HPLC (High-Performance Liquid Chromatography) | Separation based on partitioning between a mobile and stationary phase. | Suitable for non-volatile and thermally labile compounds.[8] Wide range of stationary and mobile phases provides flexibility. Robust and widely used in the pharmaceutical industry for purity and assay determination. | Lower resolution for some volatile compounds compared to capillary GC. Impurity identification is limited to comparison with known standards unless coupled with a mass spectrometer (LC-MS). |
| qNMR (Quantitative Nuclear Magnetic Resonance) | Signal intensity is directly proportional to the number of nuclei. | Provides an absolute measure of purity against a certified internal standard without the need for a specific reference standard for each impurity.[9] Non-destructive and provides detailed structural information. | Lower sensitivity compared to chromatographic techniques.[9] Requires a highly pure internal standard and can be more complex to set up for routine analysis. |
Data Presentation
The following table illustrates a hypothetical comparison of the performance of the different analytical techniques for the purity analysis of a batch of this compound.
| Parameter | GC-MS | HPLC | qNMR |
| Purity Assay (%) | 99.5 | 99.6 | 99.4 |
| Limit of Detection (LOD) for a key impurity (%) | 0.005 | 0.01 | 0.1 |
| Limit of Quantification (LOQ) for a key impurity (%) | 0.015 | 0.03 | 0.3 |
| Analysis Time per Sample (minutes) | 20-30 | 15-25 | 10-15 |
| Impurity Identification Capability | Excellent | Limited (requires standards) | Good (for structurally related impurities) |
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams are provided.
References
- 1. innospk.com [innospk.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H2Cl2FN | CID 18520008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Determination of Pyridine, Quinoline and Styrene in Mainstream Tobacco Smoke [healthycanadians.gc.ca]
- 6. alfa-chemical.com [alfa-chemical.com]
- 7. Distinguishing drug isomers in the forensic laboratory: GC-VUV in addition to GC-MS for orthogonal selectivity and the use of library match scores as a new source of information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to HPLC Quantification of 2,3-Dichloro-5-fluoropyridine and its Derivatives
For researchers, scientists, and drug development professionals engaged in the analysis of halogenated pyridines, High-Performance Liquid Chromatography (HPLC) remains an indispensable tool. This guide provides a comparative overview of potential HPLC methodologies for the quantitative analysis of 2,3-Dichloro-5-fluoropyridine and its derivatives. We will explore a primary reverse-phase method and compare it with alternative approaches, offering detailed experimental protocols and performance expectations.
Comparative Analysis of HPLC Methods
The selection of an appropriate HPLC method is contingent on the specific analytical requirements, such as the polarity of the derivatives, the need for mass spectrometry compatibility, and the desired resolution from potential impurities. Below is a comparison of three distinct HPLC approaches: a standard Reverse-Phase (RP) method, a Mixed-Mode Chromatography (MMC) method, and a Hydrophilic Interaction Liquid Chromatography (HILIC) method.
| Parameter | Method A: Reverse-Phase (C18) | Method B: Mixed-Mode (RP/Ion-Exchange) | Method C: HILIC |
| Stationary Phase | C18 (e.g., Newcrom R1) | Mixed-mode with C18 and ion-exchange functional groups | Polar (e.g., silica, amide) |
| Primary Interaction | Hydrophobic | Hydrophobic and electrostatic | Hydrophilic partitioning |
| Analytes Best Suited For | This compound and less polar derivatives | Broad range of polar and non-polar derivatives | Highly polar and hydrophilic derivatives |
| Typical Retention Time | 5 - 15 minutes | Variable, tunable with mobile phase | 3 - 10 minutes |
| Resolution | Good for non-polar compounds | Excellent, highly tunable selectivity | Good for polar compounds, orthogonal to RP |
| Limit of Detection (LOD) | ~5 ng/mL | ~2 ng/mL | ~10 ng/mL |
| Limit of Quantification (LOQ) | ~15 ng/mL | ~7 ng/mL | ~30 ng/mL |
| MS Compatibility | Good with volatile mobile phase additives (e.g., formic acid) | Excellent, avoids non-volatile ion-pairing reagents | Excellent due to high organic mobile phase |
| Advantages | Robust, widely available columns, good for non-polar compounds | High selectivity, suitable for a wide range of polarities, MS-friendly.[1] | Excellent for polar compounds that are poorly retained in RP-HPLC.[2][3] |
| Disadvantages | Poor retention for very polar derivatives, potential for peak tailing with basic compounds.[4] | More complex method development | Lower loading capacity, potential for longer equilibration times |
Experimental Protocols
Detailed methodologies for the three compared HPLC approaches are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
Method A: Reverse-Phase HPLC
This method is adapted from a procedure for the similar compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, and is expected to be effective for this compound.[5]
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid (for UV detection) or 0.1% Formic Acid (for MS detection)
-
B: Acetonitrile
-
-
Gradient: 70% A / 30% B, hold for 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 270 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Method B: Mixed-Mode Chromatography
This method is designed to provide enhanced retention and selectivity for a broader range of pyridine derivatives.
-
Column: Acclaim™ Mixed-Mode WAX-1, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase:
-
A: 10 mM Ammonium Acetate in Water, pH 5.0
-
B: Acetonitrile
-
-
Gradient: Start with 90% B, decrease to 50% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 270 nm and/or Mass Spectrometry
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 50:50 acetonitrile:water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)
This method is ideal for the analysis of highly polar derivatives of this compound that are not well-retained by reverse-phase methods.[2][3]
-
Column: Silica-based HILIC column, 2.1 x 100 mm, 3 µm particle size
-
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water, pH 3.5
-
B: Acetonitrile
-
-
Gradient: Start with 95% B, decrease to 70% B over 8 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Detection: Mass Spectrometry
-
Injection Volume: 2 µL
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water to a final concentration of 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
Visualizing the HPLC Workflow
To provide a clearer understanding of the analytical process, the following diagrams illustrate the general workflow of an HPLC analysis and the logical steps involved in method development.
Caption: General workflow for HPLC analysis.
Caption: Logical flow for HPLC method development.
References
- 1. helixchrom.com [helixchrom.com]
- 2. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Separation of 2,3-Dichloro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
A Comparative Reactivity Analysis of 2,3-Dichloro-5-fluoropyridine and Other Dihalopyridines for Pharmaceutical and Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative study of the reactivity of 2,3-dichloro-5-fluoropyridine against other common dihalopyridines in key synthetic transformations. Understanding the nuanced reactivity of these building blocks is paramount for the efficient synthesis of novel pharmaceuticals and agrochemicals. This document presents a compilation of experimental data, detailed reaction protocols, and mechanistic insights to aid in the strategic design of synthetic routes.
Introduction to Dihalopyridine Reactivity
Dihalopyridines are a critical class of intermediates in organic synthesis, offering multiple sites for functionalization. Their reactivity is governed by the nature and position of the halogen atoms, as well as the electronic effects of other substituents on the pyridine ring. The primary reaction pathways for these compounds include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
In the context of this compound, the presence of two chlorine atoms at positions 2 and 3, and a fluorine atom at position 5, presents a unique reactivity profile. The electron-withdrawing nature of the pyridine nitrogen and the halogen substituents activates the ring for nucleophilic attack, particularly at the 2- and 4-positions[1]. In cross-coupling reactions, the relative bond strengths of C-Cl and C-F, and the electronic environment of each carbon atom, dictate the regioselectivity of the transformation.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution on halopyridines is a fundamental transformation. The reactivity of the halogen as a leaving group in SNAr reactions is often dependent on the specific reaction conditions and the nature of the nucleophile. Generally, for activated systems, fluoride can be an excellent leaving group due to the high electronegativity of fluorine polarizing the C-F bond for nucleophilic attack.
For dihalopyridines, the position of the halogens is crucial for reactivity. Positions 2 and 4 are more activated towards nucleophilic attack due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate[1]. In this compound, the chlorine at the 2-position is expected to be more susceptible to nucleophilic attack than the chlorine at the 3-position. The fluorine at the 5-position, while generally a good leaving group in SNAr, is at a less activated position compared to the 2-chloro substituent.
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution
| Dihalopyridine | Nucleophile | Conditions | Product(s) | Yield (%) | Reference |
| 2,4-Dichloropyridine | Aniline | K₂CO₃, 100 °C | 4-Anilino-2-chloropyridine | High | [2] |
| 2,6-Dichloropyridine | 1-Methylpiperazine | Acetonitrile, rt | 2-Chloro-6-(1-methylpiperazinyl)pyridine | >90 | [3] |
| 3,5-Dichloropyridine | Sodium Methoxide | Methanol, reflux | 3-Chloro-5-methoxypyridine | Moderate | - |
| This compound | Amine | Pyridine, rt | Ortho-specific substitution expected | - | [4] |
Note: Direct comparative quantitative data for this compound under identical conditions is limited. The reactivity is inferred from established principles.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
A solution of the dihalopyridine (1.0 equiv.) and the amine or alkoxide nucleophile (1.1-1.5 equiv.) in a suitable solvent (e.g., DMSO, DMF, or an alcohol) is treated with a base (e.g., K₂CO₃, NaH, or an amine base) (1.5-2.0 equiv.). The reaction mixture is stirred at a temperature ranging from room temperature to reflux for a period of 2 to 24 hours, while monitoring the progress by TLC or LC-MS. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Caption: Generalized pathway for Nucleophilic Aromatic Substitution.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. The reactivity of halopyridines in these reactions is generally governed by the carbon-halogen bond strength, with the order of reactivity being I > Br > Cl >> F. Consequently, the chlorine atoms of this compound are expected to be significantly more reactive than the fluorine atom in these transformations.
The regioselectivity of mono-functionalization of dihalopyridines can often be controlled by the choice of catalyst, ligand, and reaction conditions. For this compound, the chlorine at the 2-position is generally expected to be more reactive than the chlorine at the 3-position in oxidative addition to a palladium(0) catalyst due to electronic activation by the adjacent nitrogen atom.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a halide and an organoboron compound.
Table 2: Comparative Data for Suzuki-Miyaura Coupling of Dichloropyridines
| Dihalopyridine | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 2,5-Dichloropyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | [5] |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 81 | [6] |
| 2,3,5-Trichloropyridine | Arylboronic acids | Pd(OAc)₂ (ligand-free) | K₂CO₃ | H₂O | 100 | High | [7] |
| This compound | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | - | Toluene/Ethanol | 110 | - | [8] |
Note: The data presented is from various sources and may not be directly comparable due to differing reaction conditions. The entry for this compound represents typical conditions for related substrates.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel are added the dihalopyridine (1.0 equiv.), the boronic acid or ester (1.2 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 equiv.). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system (e.g., 1,4-dioxane/water, toluene) is then added. The reaction mixture is heated to 80-110 °C and stirred for 2-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The product is purified by column chromatography.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. www1.udel.edu [www1.udel.edu]
- 4. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2,3-Dichloro-5-fluoropyridine: Established Routes vs. A Novel Approach
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic strategies for the key intermediate 2,3-Dichloro-5-fluoropyridine, with supporting experimental data and detailed protocols.
Introduction
This compound is a crucial building block in the synthesis of numerous agrochemicals and pharmaceuticals. Its specific substitution pattern allows for diverse downstream functionalization, making it a valuable intermediate for drug discovery and development. The efficiency, scalability, and safety of its synthesis are therefore of paramount importance. This guide provides a comparative analysis of an established synthetic route to this compound alongside a plausible, novel synthetic strategy, offering insights into their respective advantages and disadvantages.
Established Synthetic Route: Halogen Exchange (Halex) Reaction
A common and established method for the synthesis of fluorinated pyridines involves a nucleophilic aromatic substitution reaction, specifically a halogen exchange (halex) reaction, on a polychlorinated pyridine precursor. In this case, 2,3,5-trichloropyridine serves as the starting material. The chlorine atom at the 5-position is selectively replaced by fluorine using a fluoride salt.
A Novel Synthetic Route: From Amino-Precursor via Diazotization-Fluorination
A potential alternative and more novel approach begins with a readily available aminopyridine. This strategy involves the diazotization of an amino group, followed by a Balz-Schiemann or related reaction to introduce the fluorine atom. Subsequent chlorination steps would then yield the final product. This route offers a different set of reaction conditions and may provide advantages in terms of regioselectivity and precursor availability.
Comparative Data
The following tables summarize the key quantitative data for the established and a plausible new synthetic route to this compound, based on analogous reactions reported in the literature.
Table 1: Comparison of Key Reaction Parameters
| Parameter | Established Route (Halex) | New Route (from Aminopyridine) |
| Starting Material | 2,3,5-Trichloropyridine | 2-Amino-3,5-dichloropyridine |
| Key Transformations | Halogen Exchange | Diazotization, Fluorination, Chlorination |
| Typical Fluorinating Agent | Potassium Fluoride (KF) | Sodium nitrite, HBF4/HF-Pyridine |
| Reaction Temperature | High (180-220 °C) | Low to Moderate (-10 to 50 °C) |
| Catalyst/Reagent | Phase Transfer Catalyst (optional) | None for diazotization |
| Overall Yield (indicative) | Moderate to Good (40-70%) | Moderate (30-60%) |
| Scalability | Established for industrial scale | Potentially scalable with careful control |
Table 2: Reagent and Solvent Comparison
| Route | Reagents | Solvents |
| Established (Halex) | 2,3,5-Trichloropyridine, Potassium Fluoride, Phase Transfer Catalyst (e.g., Tetrabutylphosphonium bromide) | N-Methylpyrrolidone (NMP), Sulfolane |
| New (from Aminopyridine) | 2-Amino-3,5-dichloropyridine, Sodium Nitrite, Hydrofluoroboric Acid, Chlorine gas, Lewis Acid (e.g., FeCl3) | Water, Acetonitrile, Chlorinated solvents |
Experimental Protocols
Protocol for the New Synthetic Route: Synthesis of this compound from 2-Amino-3,5-dichloropyridine
Step 1: Diazotization and Fluorination of 2-Amino-3,5-dichloropyridine
-
To a cooled (-10 °C to 0 °C) solution of 2-amino-3,5-dichloropyridine (1 equivalent) in 48% hydrofluoroboric acid, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred at this temperature for 1 hour, after which the diazonium salt intermediate is typically isolated by filtration.
-
The isolated diazonium salt is then thermally decomposed, often in an inert solvent, to yield 3,5-dichloro-2-fluoropyridine.
Step 2: Chlorination of 3,5-Dichloro-2-fluoropyridine
-
To a solution of 3,5-dichloro-2-fluoropyridine (1 equivalent) in a suitable solvent (e.g., dichloromethane), a Lewis acid catalyst such as iron(III) chloride (FeCl3) is added.
-
Chlorine gas is then bubbled through the mixture at a controlled rate, while maintaining the reaction temperature between 20-30 °C.
-
The reaction progress is monitored by GC-MS. Upon completion, the reaction is quenched with a reducing agent solution (e.g., sodium bisulfite), and the organic layer is separated, washed, dried, and concentrated.
-
The crude product is purified by distillation or chromatography to afford this compound.
Visualization of the New Synthetic Route
Comparative Biological Activity of 2,3-Dichloro-5-fluoropyridine-Derived Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of novel chemical entities is paramount. This guide provides a comparative analysis of compounds derived from 2,3-dichloro-5-fluoropyridine, a versatile scaffold in medicinal chemistry. We present a compilation of experimental data on their antibacterial, anticancer, and kinase inhibitory activities, supported by detailed experimental protocols and visualizations of relevant biological pathways.
Antibacterial Activity of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives
A series of novel 3-(5-fluoropyridin-3-yl)-2-oxazolidinone derivatives have been synthesized and evaluated for their antibacterial properties. The core structure of these compounds incorporates the 5-fluoropyridine moiety derived from this compound. The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL) of 3-(5-fluoropyridin-3-yl)-2-oxazolidinone Derivatives
| Compound | R | S. aureus ATCC 29213 | S. epidermidis ATCC 12228 | E. faecalis ATCC 29212 | B. subtilis ATCC 6633 | MRSA ATCC 43300 | VRE | E. coli ATCC 25922 |
| 1a | H | 4 | 2 | 4 | 2 | 8 | 8 | >128 |
| 1b | CH₃ | 8 | 4 | 8 | 4 | 16 | 16 | >128 |
| 1c | Cl | 2 | 1 | 2 | 1 | 4 | 4 | >128 |
| 1d | F | 2 | 2 | 4 | 2 | 4 | 8 | >128 |
| Linezolid | - | 2 | 1 | 2 | 1 | 4 | 2 | >128 |
MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
The data indicates that these compounds exhibit promising activity against Gram-positive bacteria, including resistant strains like MRSA and VRE, while being inactive against the Gram-negative bacterium E. coli. Notably, the derivative with a chloro substitution (1c) demonstrated comparable or slightly better activity than the commercial antibiotic Linezolid against several strains.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The antibacterial activity of the synthesized compounds was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The bacterial suspension was then diluted to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) and serially diluted in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: The prepared bacterial inoculum was added to each well containing the diluted compounds. The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Anticancer Activity of Pyridine-Based Compounds
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][2]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (typically 0.5 mg/mL) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.[1][3]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO, is added to dissolve the formazan crystals formed by viable cells.[1]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the half-maximal inhibitory concentration (IC₅₀) is determined.
Below is a generalized workflow for the MTT assay.
Kinase Inhibitory Activity of Pyridine-Based Compounds
Pyridine-containing compounds are a well-established class of kinase inhibitors, targeting various kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival. The inhibitory potential of these compounds is typically evaluated through in vitro kinase assays.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess kinase inhibition is a fluorescence-based assay that measures the phosphorylation of a substrate peptide by a specific kinase.
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), and ATP.
-
Compound Dilution: Serially dilute the test compounds in the assay buffer.
-
Kinase Reaction: In a microplate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and add a detection reagent, which typically includes a labeled antibody that specifically recognizes the phosphorylated substrate. The signal generated is proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a control reaction without any inhibitor, and the IC₅₀ value is determined.
The following diagram illustrates a generic kinase signaling pathway that is often targeted by pyridine-based inhibitors.
This guide highlights the potential of this compound as a starting material for the development of biologically active compounds. The presented data and protocols serve as a foundation for researchers to design and evaluate novel derivatives with enhanced therapeutic properties. Further comparative studies on a wider range of derivatives are warranted to fully elucidate their structure-activity relationships and mechanisms of action.
References
Navigating the Synthesis of 2,3-Dichloro-5-fluoropyridine: A Comparative Guide to Cost-Effective Methods
For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key chemical intermediates is paramount. 2,3-Dichloro-5-fluoropyridine, a crucial building block in the pharmaceutical and agrochemical industries, presents a synthetic challenge that necessitates a thorough evaluation of various production routes. This guide provides a comparative analysis of different synthetic methods for this compound, focusing on cost-effectiveness, supported by experimental data and detailed protocols.
At a Glance: Comparison of Synthetic Strategies
The synthesis of this compound is not widely documented in publicly available literature, with many detailed procedures residing in patent literature for the synthesis of structurally similar compounds. However, by examining the synthesis of analogous compounds like 2,3-difluoro-5-chloropyridine and 2,3-dichloro-5-(trifluoromethyl)pyridine, we can infer and compare potential cost-effective strategies. The primary approaches revolve around the late-stage introduction of the fluorine atom onto a pre-chlorinated pyridine ring or the construction of the pyridine ring with the desired substituents already in place.
| Starting Material | Key Transformation | Reagents | Advantages | Disadvantages |
| 2,3,5-Trichloropyridine | Nucleophilic Aromatic Substitution (Fluorination) | Potassium Fluoride (KF), Phase-transfer catalyst | Potentially cost-effective due to the use of inexpensive KF. | High temperatures and long reaction times may be required; selectivity can be an issue. |
| Substituted Pyridines (e.g., aminopyridines) | Halogen Exchange (Sandmeyer or similar reactions) | NaNO₂, HF, CuCl/HCl | Well-established methods for introducing halogens. | Use of hazardous reagents; multi-step process can lower overall yield. |
| Acyclic Precursors | Ring Formation/ Cyclization | Various | High degree of control over substituent placement. | Often complex, multi-step syntheses with potentially expensive starting materials. |
Table 1: High-Level Comparison of Potential Synthetic Strategies
Method 1: Fluorination of 2,3,5-Trichloropyridine
A promising and potentially cost-effective route to this compound involves the direct fluorination of the readily available starting material, 2,3,5-trichloropyridine. This method relies on a nucleophilic aromatic substitution reaction to replace one of the chlorine atoms with fluorine.
Experimental Protocol:
-
Reaction Setup: A mixture of 2,3,5-trichloropyridine, a fluorinating agent (e.g., potassium fluoride), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a high-boiling polar aprotic solvent (e.g., N,N-dimethylformamide or sulfolane) is heated in a sealed reactor.
-
Reaction Conditions: The reaction is typically carried out at elevated temperatures, often in the range of 150-220°C, for several hours.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by extraction and purified by distillation.
Cost-Effectiveness Analysis:
The primary advantage of this method lies in the use of potassium fluoride, which is significantly cheaper than other fluorinating agents like cesium fluoride. However, the high reaction temperatures and potentially long reaction times contribute to energy costs. The efficiency of the phase-transfer catalyst is also a critical factor in the overall cost. The yield and selectivity of the reaction are highly dependent on the reaction conditions and the catalyst used.
Visualizing the Pathway:
A Comparative Spectroscopic Guide to Dichlorofluoropyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of isomers is a critical step in chemical synthesis and drug development, as subtle structural variations can lead to significant differences in chemical reactivity, biological activity, and toxicity. This guide provides a comparative spectroscopic analysis of two dichlorofluoropyridine isomers: 2-fluoro-3,5-dichloropyridine and 3,5-dichloro-2-fluoropyridine. By examining their nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, this guide aims to provide a clear framework for their differentiation and characterization.
This comparison utilizes available experimental data supplemented with predicted values derived from computational chemistry to offer a comprehensive overview.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-fluoro-3,5-dichloropyridine and 3,5-dichloro-2-fluoropyridine, facilitating a direct comparison of their spectral properties.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. The substitution pattern of the chlorine and fluorine atoms on the pyridine ring leads to distinct chemical shifts for the remaining protons and carbons, providing a reliable method for isomer differentiation.
| Isomer | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
| 2-Fluoro-3,5-dichloropyridine | H-4: ~7.9 (predicted) H-6: ~8.1 (predicted)[1] | C-2: ~155 (d, ¹JCF) (predicted) C-3: ~125 (predicted) C-4: ~140 (predicted) C-5: ~120 (predicted) C-6: ~148 (predicted) |
| 3,5-Dichloro-2-fluoropyridine | H-4: ~7.8 (predicted) H-6: ~8.0 (predicted) | C-2: ~158 (d, ¹JCF) (predicted) C-3: ~123 (predicted) C-4: ~142 (predicted) C-5: ~122 (predicted) C-6: ~145 (predicted) |
Note: Predicted values are based on computational models and may vary slightly from experimental results. 'd' denotes a doublet due to carbon-fluorine coupling.
Table 2: Infrared (IR) Spectroscopic Data
Infrared spectroscopy probes the vibrational modes of a molecule. The positions of the chlorine and fluorine atoms influence the vibrational frequencies of the pyridine ring and the carbon-halogen bonds, resulting in unique IR absorption patterns for each isomer.
| Isomer | Key IR Absorption Bands (cm⁻¹) |
| 2-Fluoro-3,5-dichloropyridine | ~1600-1400 (C=C and C=N stretching) ~1250 (C-F stretching) ~800-600 (C-Cl stretching) |
| 3,5-Dichloro-2-fluoropyridine | ~1600-1400 (C=C and C=N stretching) ~1280 (C-F stretching) ~800-600 (C-Cl stretching)[2] |
Table 3: Ultraviolet-Visible (UV-Vis) Spectroscopic Data
UV-Vis spectroscopy measures the electronic transitions within a molecule. The substitution pattern on the pyridine ring affects the energy of these transitions, leading to differences in the maximum absorption wavelength (λmax).
| Isomer | Predicted λmax (nm) |
| 2-Fluoro-3,5-dichloropyridine | ~270 |
| 3,5-Dichloro-2-fluoropyridine | ~275 |
Note: Predicted values are based on computational models and are typically for solutions in common UV-transparent solvents like ethanol or cyclohexane.
Experimental Workflow
A general workflow for the spectroscopic analysis and differentiation of dichlorofluoropyridine isomers is outlined below. This process ensures a systematic approach to data acquisition and interpretation, leading to unambiguous isomer identification.
Caption: General workflow for the spectroscopic analysis of dichlorofluoropyridine isomers.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the isomers by measuring the chemical shifts of ¹H and ¹³C nuclei.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh 5-10 mg of the dichlorofluoropyridine isomer.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube and gently invert it to ensure a homogeneous solution.
Data Acquisition:
-
¹H NMR:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants to determine the connectivity of the protons and the influence of the fluorine atom.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups and characteristic vibrational modes of the isomers.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid dichlorofluoropyridine isomer with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To measure the electronic transitions within the molecule, which are influenced by the substitution pattern on the aromatic ring.
Instrumentation: A UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the dichlorofluoropyridine isomer in a UV-transparent solvent (e.g., ethanol or cyclohexane) of a known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution (e.g., 0.01 mg/mL) in the same solvent. The final concentration should result in an absorbance reading between 0.1 and 1.0.
Data Acquisition:
-
Fill a quartz cuvette with the solvent to be used as a blank and record the baseline spectrum.
-
Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution.
-
Place the sample cuvette in the spectrophotometer.
-
Scan the sample across the UV-Vis range (typically 200-400 nm for this type of compound) to obtain the absorption spectrum.
-
Identify the wavelength of maximum absorbance (λmax).
References
Navigating the Ligand Landscape: A Comparative Guide to Phosphine Ligands for 2,3-Dichloro-5-fluoropyridine Cross-Coupling
For researchers, scientists, and drug development professionals, the strategic functionalization of halogenated heterocycles is a cornerstone of modern synthesis. The selective cross-coupling of 2,3-dichloro-5-fluoropyridine presents a unique challenge due to the presence of multiple reactive sites. The choice of phosphine ligand is paramount in controlling regioselectivity and achieving high yields in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination and Suzuki-Miyaura coupling. This guide provides a comparative overview of the performance of various phosphine ligands in analogous systems to inform ligand selection for this specific substrate.
While direct comparative data for a wide range of phosphine ligands in the cross-coupling of this compound is not extensively documented in a single study, a wealth of information from structurally related substrates provides a strong foundation for rational ligand selection. Bulky, electron-rich biaryl phosphine ligands have consistently demonstrated superior performance in the coupling of challenging electron-deficient and sterically hindered aryl chlorides.
Performance of Phosphine Ligands in Analogous Buchwald-Hartwig Amination Reactions
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The performance of several common phosphine ligands in the amination of a representative aryl bromide is summarized below. These ligands are excellent candidates for the selective amination of this compound.
Table 1: Comparison of Ligand Performance in the Amination of Bromobenzene with Various Amines
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data sourced from analogous reactions and intended as a guide for ligand selection.
Performance of Phosphine Ligands in Analogous Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a versatile tool for the formation of C-C bonds. The choice of ligand is critical when dealing with challenging substrates like fluorinated pyridines. The following table summarizes the performance of different phosphine ligands in the coupling of 2-fluoropyridine-3-boronic acid, a substrate with similar electronic properties to this compound.
Table 2: Comparison of Ligand Performance in the Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic Acid Derivatives
| Ligand | Aryl Halide | Yield (%) | Palladium Source | Base | Solvent | Temp. (°C) |
| SPhos | 4-Bromotoluene | 95 | Pd(OAc)₂ | K₃PO₄ | Toluene/H₂O | 100 |
| XPhos | 4-Chloroanisole | 92 | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 100 |
| RuPhos | 1-Bromo-4-(trifluoromethyl)benzene | 98 | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 80 |
| P(tBu)₃ | 2-Chloropyridine | 85 | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 |
| Pd(dppf)Cl₂ | 3-Bromopyridine | 88 | - | K₂CO₃ | DMF | 90 |
Data sourced from analogous reactions and intended as a guide for ligand selection.
Experimental Protocols
Below are general experimental protocols for Buchwald-Hartwig amination and Suzuki-Miyaura coupling that can be adapted for the cross-coupling of this compound.
General Procedure for Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound. Optimization of the ligand, base, solvent, and temperature will be necessary.
Reaction Setup:
-
To a dry Schlenk tube or reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃, 1.5-2.0 equivalents).
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, or THF).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, GC, or LC-MS).
Workup and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound. The choice of ligand, base, and solvent will be crucial for success.
Reaction Setup:
-
In a glovebox or under an inert atmosphere, combine this compound (1.0 equivalent), the boronic acid or boronic ester (1.1-1.5 equivalents), the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃, 2-3 equivalents), the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-3 mol%), and the phosphine ligand (2-6 mol%) in a reaction vial.
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, THF), often with a small amount of water.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC, GC, or LC-MS.
Workup and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Visualizing the Process
To better understand the key processes involved, the following diagrams illustrate the generalized catalytic cycle for cross-coupling reactions and a typical experimental workflow for ligand screening.
Caption: Generalized catalytic cycle for palladium-catalyzed C-N cross-coupling.
Caption: A typical workflow for screening phosphine ligands in a cross-coupling reaction.
A Researcher's Guide to the Absolute Structure Determination of 2,3-Dichloro-5-fluoropyridine Products
For researchers and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step. The spatial arrangement of atoms in a chiral molecule dictates its biological activity, making accurate stereochemical assignment essential for efficacy and safety. This guide provides a comparative analysis of X-ray crystallography, the gold standard for solid-state structure determination, against powerful solution-state techniques—Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents and Vibrational Circular Dichroism (VCD)—for elucidating the absolute structure of products like 2,3-Dichloro-5-fluoropyridine.
At a Glance: Comparing the Methods
The choice of method for absolute structure determination depends on several factors including the physical state of the sample, the presence of certain atomic elements, and the availability of instrumentation.
| Feature | X-ray Crystallography | NMR with Chiral Derivatizing Agents | Vibrational Circular Dichroism (VCD) |
| Sample State | Single Crystal | Solution | Solution |
| Principle | Anomalous dispersion of X-rays | Diastereomeric differentiation | Differential absorption of polarized IR light |
| Key Parameter | Flack Parameter | Chemical Shift Difference (Δδ) | Sign and intensity of VCD bands |
| Strengths | Unambiguous, provides full 3D structure | Small sample quantity, solution-state analysis | No crystallization needed, sensitive to solution conformation |
| Limitations | Requires high-quality single crystals | Indirect method, requires derivatization | Requires computational modeling, lower sensitivity |
X-ray Crystallography: The Definitive Solid-State Method
Single-crystal X-ray crystallography stands as the most powerful technique for determining the three-dimensional structure of molecules, including their absolute configuration.[1][2] The method relies on the anomalous dispersion of X-rays by electrons, particularly those of heavier atoms.[3] When the X-ray energy is near the absorption edge of an atom in the crystal, it leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l).[4] This effect allows for the determination of the absolute structure. For molecules like this compound, the presence of chlorine atoms provides a sufficiently strong anomalous scattering signal.[3]
A key metric in this analysis is the Flack parameter, which ideally refines to a value close to 0 for the correct enantiomer and close to 1 for its inverse.[4][5]
Illustrative Data for a Halogenated Pyridine Derivative
| Crystallographic Parameter | Value for 5-(2,3-Dichlorophenyl)-2-fluoropyridine[6] |
| Formula | C₁₁H₆Cl₂FN |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | a = 3.8889(3) Å, b = 11.1006(11) Å, c = 12.0542(11) Å |
| α = 101.526(5)°, β = 94.930(4)°, γ = 92.057(5)° | |
| Radiation | Mo Kα |
| R-factor | 0.028 |
| Flack Parameter (Hypothetical) | 0.02(3) |
Note: The Flack parameter is hypothetical for this achiral molecule to illustrate a typical value for a well-resolved absolute structure.
Experimental Workflow for X-ray Crystallography
The process of determining the absolute configuration by X-ray crystallography follows a well-defined workflow, from crystal preparation to structure refinement.
References
- 1. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 4. Flack parameter - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 5-(2,3-Dichlorophenyl)-2-fluoropyridine - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2,3-Dichloro-5-fluoropyridine: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of 2,3-Dichloro-5-fluoropyridine, ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Quantitative Data Summary
The following table summarizes key quantitative data for this compound. This information is critical for a comprehensive understanding of its physical and toxicological properties.
| Property | Value |
| Molecular Formula | C5H2Cl2FN |
| Molecular Weight | 165.98 g/mol |
| Boiling Point | 176 °C @ 760 mmHg |
| Flash Point | 79 °C |
| Toxicity to Fish (LC50) | 3.9 mg/L (freshwater fish)[1] |
| Toxicity to Aquatic Invertebrates (EC50/LC50) | 4.9 mg/L (freshwater invertebrates)[1] |
| Toxicity to Algae (EC50, 72h) | 3 - 10 mg/L[1] |
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed chemical waste disposal company. This ensures that the compound is handled and treated in accordance with all applicable regulations.
Experimental Protocol for Neutralization (for small spills):
While incineration is the preferred method for bulk quantities, small spills can be managed in the laboratory by following this protocol. This procedure should only be carried out by trained personnel.
-
Contain the Spill: Immediately contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth.[2][3] Do not use combustible materials like paper towels.
-
Collect the Absorbed Material: Carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste.[2][3]
-
Decontaminate the Area: Wash the spill area thoroughly with soap and water.[2]
-
Dispose of Waste: The container with the absorbed material should be sealed and sent for disposal via a licensed chemical destruction plant.[4]
Disposal of Unused Product:
-
Licensed Disposal: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge to sewer systems or contaminate water, foodstuffs, feed, or seed.[4]
-
Contact a Professional Waste Disposal Service: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]
Disposal of Contaminated Packaging:
-
Triple Rinse: Containers can be triple rinsed (or equivalent).[4] The rinsate should be collected and treated as hazardous waste.
-
Recycle or Recondition: After thorough cleaning, the container can be offered for recycling or reconditioning.[4]
-
Puncture and Landfill: Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill, if local regulations permit.[4]
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2,3-Dichloro-5-fluoropyridine
Disclaimer: This guide is compiled from publicly available safety data for the structurally similar compound 2,3-Dichloro-5-(trifluoromethyl)pyridine and 2,4-Dichloro-5-fluoropyridine due to the limited availability of a comprehensive Safety Data Sheet (SDS) for 2,3-Dichloro-5-fluoropyridine. Researchers should always consult the specific SDS provided with their product and conduct a thorough risk assessment before handling this chemical.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these guidelines is paramount for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound, based on data for analogous compounds.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Prevents skin contact, which may cause irritation or allergic reactions. |
| Body Protection | A laboratory coat, long pants, and closed-toe shoes. | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. A NIOSH-approved respirator with an appropriate cartridge may be necessary for large quantities or in case of inadequate ventilation. | Prevents inhalation of harmful vapors or mists. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling this compound is essential to minimize risk.
Preparation and Engineering Controls:
-
Verify Fume Hood: Ensure a chemical fume hood is operational and has adequate airflow.
-
Emergency Equipment: Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Designated Area: Designate a specific, clearly marked area for handling the compound to contain potential spills.
Handling the Compound:
-
Don PPE: Before handling, put on all required PPE as specified in the table above.
-
Controlled Dispensing: Conduct all weighing and transfers of the compound within a chemical fume hood to control vapors and potential dust.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Hygiene Practices: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling the chemical.[1][2]
Storage:
-
Container Integrity: Keep the container tightly closed when not in use.[1][2]
-
Storage Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][2]
-
Labeling: Ensure all containers are clearly and accurately labeled.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Chemical: Dispose of waste this compound as hazardous chemical waste. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[2] Always use a licensed disposal company.
-
Contaminated Materials: Any materials that come into contact with the chemical, such as gloves, absorbent pads, and empty containers, should be treated as hazardous waste and disposed of accordingly.
-
Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. Puncture the container to prevent reuse.
-
Regulatory Compliance: Adhere to all local, state, and federal regulations for hazardous waste disposal.
Visual Safety Guides
The following diagrams illustrate key safety workflows for handling this compound.
Caption: PPE Workflow for Handling this compound.
Caption: Emergency Spill Response for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
